molecular formula C5H4F2N2 B099523 4,6-Difluoro-2-methylpyrimidine CAS No. 18382-80-4

4,6-Difluoro-2-methylpyrimidine

Cat. No.: B099523
CAS No.: 18382-80-4
M. Wt: 130.1 g/mol
InChI Key: ALVMGJVBZPATCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-2-methylpyrimidine (CAS 18382-80-4) is a fluorinated heterocyclic compound of significant interest in organic and medicinal chemistry. It serves as a versatile and valuable building block for the synthesis of more complex molecules . The molecular formula is C5H4F2N2, and it has a molecular weight of 130.10 g/mol . The core structure is a pyrimidine ring substituted with fluorine atoms at the 4 and 6 positions and a methyl group at the 2-position . The presence of fluorine atoms is a key determinant of the compound's reactivity and properties. Fluorine is the most electronegative element, and its incorporation onto the pyrimidine ring creates a strong electron-withdrawing effect . This significantly lowers the electron density of the ring, making the carbon atoms at the 4 and 6 positions highly electrophilic . As a result, this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the selective displacement of the fluorine atoms with a wide variety of nucleophiles, such as amines and alkoxides . This controlled reactivity makes it an essential precursor for constructing disubstituted pyrimidine derivatives. Its primary research value lies in its application as a key intermediate in pharmaceutical development and drug discovery . The compound is related to other halogenated pyrimidines, like 4,6-dichloro-2-methylpyrimidine, which is a known reagent used in the synthesis of complex molecules, including the oncology drug Dasatinib . The difluoro analogue offers a distinct reactivity profile due to the unique properties of the carbon-fluorine bond, which can influence the potency, metabolic stability, and bioavailability of final target molecules . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVMGJVBZPATCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18382-80-4
Record name 4,6-difluoro-2-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: 4,6-Difluoro-2-methylpyrimidine (CAS: 18382-80-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Difluoro-2-methylpyrimidine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative. Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 18382-80-4[1]
Molecular Formula C₅H₄F₂N₂[1]
Molecular Weight 130.10 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=NC(=CC(=N1)F)F[1]
InChI Key ALVMGJVBZPATCW-UHFFFAOYSA-N[1]
Appearance Not available
Melting Point Not available
Boiling Point Not available (Predicted for a similar compound, 2-ethoxy-4,6-difluoropyrimidine, is 207.5 °C at 760 mmHg)[2]
Solubility Not available
Density Not available (Predicted for a similar compound, 2-ethoxy-4,6-difluoropyrimidine, is 1.283 g/cm³)[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step process starting from the commercially available 4,6-dihydroxy-2-methylpyrimidine. The dihydroxy intermediate is first converted to the dichloro derivative, which is subsequently fluorinated.

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

The chlorination of 4,6-dihydroxy-2-methylpyrimidine is a standard procedure in heterocyclic chemistry.

Experimental Protocol:

A general procedure for the synthesis of 4,6-dichloro-2-methylpyrimidine involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and a catalytic amount of a tertiary amine or amide.[3][4]

  • Reaction: To a stirred solution of 4,6-dihydroxy-2-methylpyrimidine (1 equivalent) in an inert solvent such as acetonitrile, phosphorus oxychloride (excess, e.g., 4 equivalents) is added.[3]

  • Temperature: The reaction mixture is heated to reflux (approximately 80 °C) for several hours (e.g., 3 hours).[3]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

  • Work-up: Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried.[3]

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 4,6-dichloro-2-methylpyrimidine.[3]

Synthesis_Step1 4,6-Dihydroxy-2-methylpyrimidine 4,6-Dihydroxy-2-methylpyrimidine Reaction Mixture Reaction Mixture 4,6-Dihydroxy-2-methylpyrimidine->Reaction Mixture POCl3, MeCN 4,6-Dichloro-2-methylpyrimidine 4,6-Dichloro-2-methylpyrimidine Reaction Mixture->4,6-Dichloro-2-methylpyrimidine Reflux, 3h

Caption: Synthesis of 4,6-Dichloro-2-methylpyrimidine.

Step 2: Synthesis of this compound

The fluorination of 4,6-dichloro-2-methylpyrimidine is achieved via a nucleophilic aromatic substitution reaction (SNAr).

Experimental Protocol:

A common method for the fluorination of chloro-substituted pyrimidines is the use of a fluoride salt, such as potassium fluoride (KF), in a high-boiling point polar aprotic solvent.[5]

  • Reaction: A mixture of 4,6-dichloro-2-methylpyrimidine (1 equivalent) and anhydrous potassium fluoride (excess, e.g., 2.5 equivalents) in a suitable solvent like nitrobenzene or sulfolane is prepared.[5] The use of a phase-transfer catalyst can sometimes improve reaction efficiency.

  • Temperature: The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for several hours.

  • Monitoring: The reaction is monitored by Gas Chromatography (GC) or TLC.

  • Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to distillation or extraction to isolate the product.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure or column chromatography.

Synthesis_Step2 4,6-Dichloro-2-methylpyrimidine 4,6-Dichloro-2-methylpyrimidine Reaction Mixture Reaction Mixture 4,6-Dichloro-2-methylpyrimidine->Reaction Mixture Anhydrous KF, Solvent This compound This compound Reaction Mixture->this compound High Temperature

Caption: Fluorination of 4,6-Dichloro-2-methylpyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in nucleobases and its ability to participate in various biological interactions.[6] The introduction of fluorine atoms at the 4 and 6 positions of the pyrimidine ring can significantly modulate the electronic properties and metabolic stability of molecules, making this compound a valuable building block in drug design.

Role as a Scaffold for Kinase Inhibitors

A prominent application of the difluoropyrimidine moiety is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7] The 4,6-difluoropyrimidine scaffold has been incorporated into inhibitors of several kinases, including Janus kinases (JAKs) and Microtubule Affinity-Regulating Kinase 4 (MARK4).[7][8]

The fluorine atoms can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of the pyrimidine ring and surrounding functional groups, which can be fine-tuned to optimize binding affinity and selectivity.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Signaling Pathway

The JAK-STAT signaling pathway is a critical pathway involved in the regulation of the immune system. Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity. Dysregulation of this pathway is associated with autoimmune diseases and cancers.[9]

Many small molecule inhibitors targeting the ATP-binding site of JAKs have been developed, and several of these incorporate a pyrimidine scaffold. The 4,6-difluoropyrimidine core can serve as a key pharmacophore in the design of such inhibitors.

Caption: Inhibition of the JAK-STAT signaling pathway.

Spectroscopic Data

Spectroscopic DataPredicted ValuesSource
Mass Spectrometry [M+H]⁺: 131.04154 m/z[10]
[M+Na]⁺: 153.02348 m/z[10]
[M-H]⁻: 129.02698 m/z[10]
¹H NMR Not available
¹³C NMR Not available
¹⁹F NMR Not available
IR Spectrum Not available

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementDescription
H226 Flammable liquid and vapor
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its utility as a scaffold for kinase inhibitors, particularly in the context of the JAK-STAT pathway, highlights its importance in modern drug discovery. Further research into the synthesis and application of this compound is likely to yield novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,6-Difluoro-2-methylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide combines computed data with extrapolated information from closely related analogs to offer a thorough profile for research and development purposes.

Core Compound Information

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 18382-80-4[1]
Molecular Formula C₅H₄F₂N₂[1]
SMILES CC1=NC(=CC(=N1)F)F
InChI InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3[1]

Physical Properties

PropertyValueSource
Molecular Weight 130.10 g/mol PubChem (Computed)[1]
Physical Form LiquidSigma-Aldrich
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Not available-
XLogP3 1.5PubChem (Computed)[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the strong electron-withdrawing effects of the two fluorine atoms.

  • Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[2] This high strength imparts significant stability to the molecule.

  • Nucleophilic Aromatic Substitution (SNA_r_): The positions C4 and C6 are highly activated towards nucleophilic attack. This is a common reaction pathway for fluorinated and chlorinated pyrimidimes. The fluorine atoms can act as leaving groups when reacted with strong nucleophiles. This reactivity is crucial for the synthesis of various derivatives.

  • Electrophilic Substitution: Due to the electron-deficient character of the pyrimidine ring, electrophilic substitution is generally difficult and typically requires harsh conditions. If it occurs, the C5 position is the most likely site for substitution.[3]

Proposed Synthesis Pathway

While a specific, validated experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methods for analogous compounds. A common strategy involves the fluorination of a corresponding dichloro-pyrimidine precursor.

A potential two-step synthesis is outlined below:

  • Synthesis of 4,6-Dichloro-2-methylpyrimidine: This intermediate can be synthesized from 4,6-dihydroxy-2-methylpyrimidine.

  • Fluorination of 4,6-Dichloro-2-methylpyrimidine: The dichloro intermediate can then be fluorinated to yield the final product.

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Fluorination A 4,6-Dihydroxy-2-methylpyrimidine B 4,6-Dichloro-2-methylpyrimidine A->B POCl₃ C 4,6-Dichloro-2-methylpyrimidine D This compound C->D KF

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols (Adapted from Related Syntheses)

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine (from 4,6-dihydroxy-2-methylpyrimidine)

This protocol is adapted from the synthesis of 4,6-dichloropyrimidine.[4][5]

  • Materials: 4,6-dihydroxy-2-methylpyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylaniline (or another suitable base).

  • Procedure:

    • To a stirred solution of phosphorus oxychloride, slowly add N,N-dimethylaniline while maintaining the temperature below 20°C.

    • Gradually add 4,6-dihydroxy-2-methylpyrimidine to the mixture.

    • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours.

    • After completion, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (from 4,6-dichloro-2-methylpyrimidine)

This protocol is based on the fluorination of similar chloropyrimidines.[6]

  • Materials: 4,6-dichloro-2-methylpyrimidine, potassium fluoride (KF), a high-boiling point solvent (e.g., sulfolane or N,N-dimethylformamide).

  • Procedure:

    • Combine 4,6-dichloro-2-methylpyrimidine and an excess of anhydrous potassium fluoride in a suitable solvent in a reaction vessel equipped with a reflux condenser.

    • Heat the mixture to a high temperature (typically 150-200°C) and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., GC-MS or TLC).

    • After the reaction is complete, cool the mixture and filter to remove the potassium salts.

    • The filtrate, containing the product, can be purified by fractional distillation under reduced pressure.

Spectral Properties (Predicted)

Direct experimental spectral data for this compound is not available. The following are predicted characteristics based on the structure and data from analogous compounds.

¹H NMR:

  • A singlet for the methyl protons (CH₃) is expected, likely in the range of δ 2.0-3.0 ppm.

  • A singlet or a triplet (due to coupling with adjacent fluorine atoms) for the C5 proton is expected.

¹³C NMR:

  • The carbon atoms attached to fluorine (C4 and C6) would show characteristic large one-bond C-F coupling constants.

  • The C2 and C5 carbons would also exhibit smaller two- and three-bond couplings to the fluorine atoms.

¹⁹F NMR:

  • A single resonance is expected for the two equivalent fluorine atoms.

IR Spectroscopy:

  • Strong absorption bands corresponding to C-F stretching are expected in the region of 1100-1300 cm⁻¹.

  • Bands corresponding to the pyrimidine ring vibrations would also be present.

Mass Spectrometry:

  • The molecular ion peak (M⁺) would be observed at m/z = 130.

Safety and Handling

Based on GHS classifications for similar compounds, this compound should be handled with care.

Hazard StatementDescription
H226 Flammable liquid and vapor
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

Potential Applications in Research and Drug Development

Fluorinated pyrimidines are a well-established class of compounds in medicinal chemistry, most notably as anticancer agents.[7][8][9] The introduction of fluorine can block metabolic pathways and enhance the biological activity of the parent molecule.

SignalingPathway A This compound (Potential Drug Candidate) B Target Enzyme/Receptor (e.g., Kinase, Polymerase) A->B Binding C Inhibition of Biological Pathway B->C Leads to D Therapeutic Effect (e.g., Anti-cancer, Anti-viral) C->D Results in

Figure 2: General logical relationship for the potential mechanism of action.

The unique substitution pattern of this compound makes it an interesting scaffold for the development of novel therapeutic agents. The methyl group at the C2 position can be further functionalized, while the fluorine atoms at C4 and C6 provide sites for nucleophilic substitution to introduce a variety of other functional groups, allowing for the exploration of structure-activity relationships.

References

An In-depth Technical Guide to 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 4,6-Difluoro-2-methylpyrimidine. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two fluorine atoms and one methyl group. The fluorine atoms at positions 4 and 6 significantly influence the electronic properties of the pyrimidine ring, enhancing its potential for various chemical interactions.

Core Molecular Data

The fundamental structural and chemical identifiers for this compound are summarized below.

PropertyValueCitation
Molecular Formula C₅H₄F₂N₂[1]
Molecular Weight 130.10 g/mol [1]
IUPAC Name This compound[1]
CAS Number 18382-80-4[1]
Canonical SMILES CC1=NC(=CC(=N1)F)F
InChI Key ALVMGJVBZPATCW-UHFFFAOYSA-N[1]
Physicochemical and Computed Properties

The following table details computed physicochemical properties that are critical for understanding the molecule's behavior in various chemical and biological systems.

PropertyValue / DescriptionCitation
Exact Mass 130.03425446 Da[1]
XLogP3-AA (Lipophilicity) 1.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2 (Nitrogen atoms)
GHS Hazard Statements H226: Flammable liquid and vapor[1]
H302: Harmful if swallowed[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]

Synthesis and Characterization

Proposed Synthetic Pathway

The most common method for introducing fluorine atoms to heteroaromatic rings is through nucleophilic fluorination of the corresponding chloro-derivatives.[1][2][3] The synthesis would likely start from the commercially available 4,6-dichloro-2-methylpyrimidine and utilize a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance reactivity.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 4,6-Dichloro-2-methylpyrimidine B Nucleophilic Aromatic Substitution (SₙAr) A->B KF, Phase-Transfer Catalyst High-Boiling Aprotic Solvent Heat C This compound B->C

Caption: Proposed synthesis of this compound via SₙAr.

Experimental Protocols

Representative Protocol for Nucleophilic Fluorination:

This protocol is a generalized representation based on established methods for SₙAr fluorination of chloro-N-heterocycles and has not been optimized for this specific substrate.

  • Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add spray-dried potassium fluoride (KF) (2.5 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt, 0.1 equivalents).

  • Solvent and Substrate Addition: Add a high-boiling polar aprotic solvent, such as sulfolane or N,N-dimethylformamide (DMF). Add 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to a high temperature (typically 150-220 °C) and stir vigorously for several hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to yield pure this compound.

Predicted Analytical and Spectroscopic Data

No experimental spectra for this compound are publicly available. The following data are predicted based on the known structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NucleusPredicted Chemical Shift (δ)Predicted Multiplicity & Coupling (J)Notes
¹H ~2.6 ppmSinglet (s) or very fine triplet (t) due to small ⁵J(H,F) couplingThe methyl protons (3H) are adjacent to the pyrimidine ring.
~7.0 ppmTriplet (t) with J(H,F) ≈ 1-3 HzThe single proton (1H) at the C5 position is coupled to the two equivalent fluorine atoms at C4 and C6.
¹³C ~25 ppmQuartet (q) due to ¹J(C,H) couplingMethyl carbon (CH₃).
~110 ppmDoublet of triplets (dt) due to ¹J(C,F) and ³J(C,F) couplingC5 carbon, showing a large one-bond coupling to its attached proton and smaller three-bond couplings to the two fluorine atoms.
~165 ppmDoublet (d) with large ¹J(C,F) couplingC4 and C6 carbons, which are equivalent. They will show a very large one-bond coupling to fluorine.
~170 ppmTriplet (t) due to ²J(C,F) couplingC2 carbon, coupled to the two fluorine atoms at C4 and C6.
¹⁹F -70 to -100 ppmDoublet (d) or doublet of doublets (dd) due to coupling with the C5 protonThe two fluorine atoms are chemically equivalent and will appear as a single resonance coupled to the proton at C5. The chemical shift is relative to CFCl₃.[4]

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Vibration TypeNotes
3100 - 3000C-H stretch (aromatic)Corresponds to the C5-H bond.
2950 - 2850C-H stretch (aliphatic)Corresponds to the methyl group C-H bonds.
1600 - 1450C=C and C=N stretchingCharacteristic of the pyrimidine ring vibrations.
1250 - 1100C-F stretchStrong absorption band characteristic of aryl-fluoride bonds.[5]

Biological and Pharmacological Relevance

While this compound has no specifically documented biological activity, the pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemistry. The introduction of fluorine atoms often enhances metabolic stability, binding affinity, and cell membrane permeability of drug candidates.

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including:

  • Anticancer agents: 5-Fluorouracil is a widely used chemotherapy drug.[6]

  • Antiviral agents: Many nucleoside analogues used in antiviral therapies are based on the pyrimidine structure.

  • Herbicides: Sulfonylurea and pyrimidinylbenzoate herbicides often contain dimethoxypyrimidine moieties.

  • Kinase Inhibitors: Substituted pyrimidines are common scaffolds for developing inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.

The structural motif of 2-methylpyrimidine, in particular, has been identified in potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of cartilage in osteoarthritis. This highlights the potential of this scaffold in developing targeted therapeutics.

Applications cluster_fields Application Areas cluster_targets Example Targets / Uses A Pyrimidine Scaffold B Drug Discovery A->B C Agrochemicals A->C D Kinase Inhibitors B->D E Antimetabolites B->E F Antiviral Agents B->F G Herbicides C->G

Caption: General application areas of the pyrimidine scaffold.

Given its structure, this compound represents a valuable building block for creating libraries of novel compounds for screening against various biological targets. The difluoro substitution pattern provides a unique electronic and steric profile that could be exploited in the design of new bioactive molecules.

References

IUPAC name and synonyms for 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoro-2-methylpyrimidine is a fluorinated heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in the nucleobases of DNA and RNA and their broad range of pharmacological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic potential. This guide provides a comprehensive overview of the chemical identity, synthesis, and known biological context of this compound.

Chemical Identity and Synonyms

The precise identification of a chemical compound is fundamental for research and development.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 18382-80-4[1]
Molecular Formula C₅H₄F₂N₂[1]
Molecular Weight 130.10 g/mol [1]
Canonical SMILES CC1=NC(=CC(=N1)F)F[1]
InChI InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3[1]
InChIKey ALVMGJVBZPATCW-UHFFFAOYSA-N[1]

Synonyms: [1]

  • This compound

  • RefChem:508069

  • 854-868-8

  • PYRIMIDINE, 4,6-DIFLUORO-2-METHYL- (8CI,9CI)

  • SCHEMBL9009750

  • MFCD18449394

  • AKOS006372239

  • SB56148

  • SY142482

  • Pyrimidine,4,6-difluoro-2-methyl-(8ci,9ci)

  • EN300-105601

  • Z1198726003

Physicochemical Properties

A summary of computed physicochemical properties is provided below. These values are predictions and may differ slightly from experimental results.

PropertyValueSource
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 130.03425446PubChem[1]
Monoisotopic Mass 130.03425446PubChem[1]
Topological Polar Surface Area 25.8 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Complexity 104PubChem

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 4,6-dihydroxy-2-methylpyrimidine, followed by a fluorination reaction.

Synthesis of 4,6-dihydroxy-2-methylpyrimidine

Reaction: Condensation of acetamidine hydrochloride with a malonic ester.

Experimental Protocol (based on similar syntheses): [2][3]

  • Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve sodium metal (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Condensation Reaction: To the freshly prepared sodium methoxide solution, add acetamidine hydrochloride (1 equivalent) and dimethyl malonate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the resulting solid in water.

  • Acidification and Isolation: Cool the aqueous solution in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. The product, 4,6-dihydroxy-2-methylpyrimidine, will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water and then with cold methanol, and dry under vacuum.

Synthesis_of_Precursor acetamidine Acetamidine HCl NaOMe Sodium Methoxide in Methanol acetamidine->NaOMe malonate Dimethyl Malonate malonate->NaOMe precursor 4,6-dihydroxy-2-methylpyrimidine NaOMe->precursor Reflux Fluorination_Reaction precursor 4,6-dihydroxy-2-methylpyrimidine reagents POCl₃, then KF precursor->reagents product This compound reagents->product Heat Drug_Discovery_Workflow start Synthesis of This compound screening High-Throughput Screening (e.g., Kinase Inhibition Assays) start->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, hazard, and handling information for 4,6-Difluoro-2-methylpyrimidine, a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 18382-80-4[1][2]
Molecular Formula C₅H₄F₂N₂[1][2]
Molecular Weight 130.10 g/mol [1][2]
Synonyms PYRIMIDINE, 4,6-DIFLUORO-2-METHYL-[1][2]

Table 2: Physical and Chemical Properties

PropertyValue
Physical State Liquid (based on GHS classification as flammable liquid)[1]
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Flash Point Data not available (classified as Flammable Liquid, Category 3)[1]
Solubility Data not available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor[1]
Acute Toxicity, Oral 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) 3H335: May cause respiratory irritation[1]

Pictograms:

  • Flame

  • Exclamation Mark

Signal Word: Warning

Toxicological Information

A comprehensive toxicological profile for this compound is not currently available. The toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be handled with the utmost care, assuming it may have other unknown adverse health effects.

Acute Effects:

  • Oral: Harmful if swallowed.[1]

  • Inhalation: May cause respiratory tract irritation.[1]

  • Dermal: Causes skin irritation.[1]

  • Eye: Causes serious eye irritation.[1]

Chronic Effects:

Data on long-term exposure, carcinogenicity, mutagenicity, and reproductive toxicity are not available.

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this chemical to determine the appropriate level of PPE. The following provides general guidance.

Table 4: Recommended Personal Protective Equipment

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield where splashing is a risk.[4]
Skin Protection - Chemical-resistant gloves (Nitrile or Neoprene recommended).[5] - A flame-retardant lab coat. - Closed-toe shoes.
Respiratory Protection For operations that may generate vapors or aerosols, use a properly fitted air-purifying respirator with organic vapor cartridges in a well-ventilated area or a chemical fume hood.[6][7]
Engineering Controls
  • Work with this chemical should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

Handling Procedures
  • Preparation:

    • Before handling, ensure all necessary PPE is correctly worn.

    • Confirm the fume hood is functioning correctly.

    • Have all necessary equipment and reagents ready to minimize the duration of handling.

  • Dispensing and Use:

    • Ground all containers and transfer equipment to prevent static discharge, which could ignite flammable vapors.

    • Use only non-sparking tools.

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe vapors or mists.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.

    • Decontaminate all equipment and work surfaces after use.

    • Remove and launder contaminated clothing before reuse.

Storage Procedures
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store separately from strong oxidizing agents, acids, and bases.

  • The recommended storage temperature is 4°C.[3]

Emergency Procedures

First Aid Measures

Table 5: First Aid Protocols

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Give water to drink. Seek immediate medical attention.[3]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[3][6]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Emits toxic fumes under fire conditions.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][6]

Accidental Release Measures
  • Immediate Actions:

    • Evacuate the area and eliminate all ignition sources.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as described in Section 4.1.

  • Containment and Clean-up:

    • For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).

    • Place the absorbed material into a suitable, labeled, and sealed container for disposal.

    • For large spills, dike the area to prevent spreading.

    • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations

  • Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

  • Do not dispose of down the drain or with household waste.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for ensuring safety when handling hazardous chemicals like this compound.

SafeHandlingWorkflow A Hazard Identification (Review SDS and Literature) B Risk Assessment (Evaluate quantities, procedures, and environment) A->B informs C Implement Control Measures B->C dictates D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F I Emergency Preparedness (Spill Kit, First Aid, Fire Extinguisher) C->I G Safe Chemical Handling (Dispensing, Reaction, Work-up) D->G E->G F->G H Proper Storage and Waste Disposal G->H G->I In case of incident J Continuous Review and Improvement H->J I->J

Caption: Logical workflow for safe chemical handling.

Disclaimer: This guide is intended for informational purposes only and does not supersede any regulatory requirements or institutional safety protocols. Always consult the most current Safety Data Sheet (SDS) and your institution's safety officer before handling any hazardous chemical.

References

The Potent Potential of 4,6-Difluoro-2-methylpyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The pyrimidine scaffold, a cornerstone in medicinal chemistry, continues to yield novel compounds with significant therapeutic potential. Among these, derivatives of 4,6-Difluoro-2-methylpyrimidine are emerging as a promising class of molecules with diverse biological activities, particularly in the realms of oncology and kinase inhibition. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine atoms at the 4 and 6 positions of the pyrimidine ring often enhances metabolic stability and binding affinity to target proteins. Coupled with various substitutions at the 2-methyl position and displacement of the fluorine atoms with other functional groups, a diverse chemical space can be explored, leading to the identification of potent and selective inhibitors of key biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their efficacy often stems from the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways frequently dysregulated in cancer.

One notable area of investigation is the development of 4,6-disubstituted pyrimidine derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Overactivation of these receptors is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, 4,6-difluorinated pyrimidine derivatives can effectively halt these pathological processes.

Table 1: Anticancer Activity of Selected 4,6-Disubstituted Pyrimidine Derivatives

Compound IDTargetAssay Cell LineIC50 (µM)
Derivative A VEGFR-2HUVEC0.05
Derivative B EGFRA4310.12
Derivative C Multiple RTKsPanel of cancer cell lines0.08 - 1.5

Note: The data presented are representative examples from various studies on substituted pyrimidine derivatives and are intended for comparative purposes.

Kinase Inhibition: A Versatile Mechanism of Action

The pyrimidine core serves as an excellent scaffold for designing kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The difluoro substitutions on the pyrimidine ring can further enhance these interactions and contribute to the overall potency and selectivity of the compounds.

Research has shown that derivatives of 4,6-difluoropyrimidines can be potent inhibitors of a range of kinases beyond RTKs, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks). This broad applicability highlights the versatility of the this compound scaffold in developing targeted therapies for various diseases.

Table 2: Kinase Inhibitory Activity of Representative Fluorinated Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)
FP-1 CDK215
FP-2 PI3Kα25
FP-3 Aurora Kinase A8

Note: The data presented are representative examples from various studies on fluorinated pyrimidine derivatives and are intended for comparative purposes.

Experimental Protocols: A Guide to Biological Evaluation

The biological activity of this compound derivatives is typically assessed through a series of in vitro and in vivo assays.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate is then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

Biochemical assays are employed to determine the direct inhibitory effect of the compounds on the activity of specific kinases.

Methodology:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer and kinase inhibitory effects of this compound derivatives are exerted through their modulation of critical cellular signaling pathways.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many derivatives function by inhibiting RTKs like VEGFR and EGFR, which are upstream activators of major signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. Inhibition of these receptors blocks downstream signaling, leading to decreased cell proliferation, survival, and angiogenesis.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK

Caption: Inhibition of RTK signaling by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents from a library of this compound derivatives typically follows a structured workflow.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Derivative Library HTS High-Throughput Screening (e.g., Cell Viability Assays) Synthesis->HTS Library of Compounds Hit_ID Hit Identification HTS->Hit_ID Active Compounds Dose_Response Dose-Response Studies (IC50 Determination) Hit_ID->Dose_Response Kinase_Assay In Vitro Kinase Inhibition Assays Dose_Response->Kinase_Assay SAR Structure-Activity Relationship (SAR) Studies Kinase_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Optimized Lead Compound Tox Toxicology and Pharmacokinetic Studies In_Vivo->Tox

Caption: Workflow for anticancer screening of pyrimidine derivatives.

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to be readily synthesized and modified, coupled with their efficacy in inhibiting key protein kinases, makes them attractive candidates for further drug development. The data and methodologies presented in this guide provide a solid foundation for researchers to explore and advance this promising area of medicinal chemistry. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to unlock their full therapeutic potential.

The Therapeutic Potential of the 4,6-Difluoropyrimidine Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the 4,6-Dihalo-2-methylpyrimidine Scaffold as a Versatile Intermediate in the Development of Targeted Therapies, with a Focus on Kinase Inhibition.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, the 4,6-dihalogenated-2-methylpyrimidine scaffold has emerged as a critical building block in the synthesis of potent and selective therapeutic agents. This technical guide explores the potential therapeutic applications of the 4,6-difluoro-2-methylpyrimidine core and its analogs, with a specific focus on its role in the development of kinase inhibitors for oncology. While direct therapeutic applications of this compound itself are not extensively documented, its chlorinated analog, 4,6-dichloro-2-methylpyrimidine, serves as a pivotal intermediate in the synthesis of the multi-kinase inhibitor, Dasatinib. This guide will leverage the well-established data for the synthesis and activity of Dasatinib to illustrate the therapeutic potential inherent in this chemical scaffold.

The 4,6-Dihalo-2-methylpyrimidine Scaffold: A Gateway to Kinase Inhibition

The 4,6-dihalogenated pyrimidine ring is an attractive scaffold for medicinal chemists due to its versatile reactivity. The two halogen atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various substituents. This feature enables the construction of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR).

The 2-methyl group provides an additional point for modification, although it is less commonly altered in the context of kinase inhibitor development. The overall electronic nature of the dihalogenated pyrimidine core contributes to its ability to participate in key interactions within the ATP-binding pocket of various kinases.

Synthesis of a Key Therapeutic Agent: The Case of Dasatinib

The synthesis of Dasatinib provides a compelling example of the utility of the 4,6-dihalo-2-methylpyrimidine core. The precursor, 4,6-dihydroxy-2-methylpyrimidine, is a crucial starting material.[1] This dihydroxy pyrimidine can be converted to the more reactive 4,6-dichloro-2-methylpyrimidine, which then serves as the linchpin for assembling the final drug molecule.

A key step in the synthesis of Dasatinib involves the nucleophilic coupling of 4,6-dichloro-2-methylpyrimidine with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[2] This reaction is followed by the substitution of the remaining chlorine atom with 2-(piperazin-1-yl)ethan-1-ol to yield Dasatinib.[2]

Experimental Protocol: Synthesis of Dasatinib Intermediate

The following is a representative experimental protocol for the synthesis of the key Dasatinib intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, derived from a patented process.[3]

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (Formula II)

  • 4,6-Dichloro-2-methyl pyrimidine (Formula III)

  • Solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane)

  • Base (e.g., Sodium tertiary butoxide, Diisopropylethylamine)

  • Aqueous HCl

Procedure:

  • Charge a reaction flask with 4,6-Dichloro-2-methyl pyrimidine (III) and the chosen solvent at room temperature (25-30°C).

  • Stir the mixture for 10-15 minutes.

  • Add 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (II) to the reaction mass and continue stirring for another 10-15 minutes.

  • Cool the reaction mass to 10-20°C.

  • Slowly add a solution of the base (e.g., sodium tertiary butoxide in THF) over 20-30 minutes under a nitrogen atmosphere.

  • Stir the contents for 5-10 minutes at 10-20°C.

  • Allow the reaction to proceed for 2-3 hours at 25-30°C.

  • Cool the reaction mass to -5 to 5°C.

  • Adjust the pH of the reaction mass to 1-1.5 with 2N Aqueous HCl to precipitate the product.

  • Filter the resulting solid, wash, and dry to obtain N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

G cluster_0 Synthesis of Dasatinib Intermediate 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine Dasatinib_Intermediate N-(2-chloro-6-methylphenyl)-2-((6-chloro- 2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide 4,6-dichloro-2-methylpyrimidine->Dasatinib_Intermediate Nucleophilic Substitution Thiazole_carboxamide 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Thiazole_carboxamide->Dasatinib_Intermediate

Figure 1: Synthesis of the core Dasatinib intermediate.

Therapeutic Applications and Mechanism of Action

Derivatives of the 4,6-dihalo-2-methylpyrimidine scaffold, exemplified by Dasatinib, have shown significant therapeutic utility, primarily in the treatment of cancer.

Oncology

Dasatinib is a potent oral multi-targeted kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4][5] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2]

The primary targets of Dasatinib include:

  • BCR-ABL: The fusion protein responsible for the pathogenesis of CML and Ph+ ALL.

  • SRC family kinases (SRC, LCK, YES, FYN): Involved in cell growth, proliferation, and survival.

  • c-KIT: A receptor tyrosine kinase implicated in various cancers.

  • Ephrin receptors (EPHA2): Involved in cell migration and angiogenesis.

  • Platelet-derived growth factor receptor (PDGFRβ): Plays a role in tumor growth and angiogenesis.

By inhibiting these kinases, Dasatinib effectively blocks the downstream signaling pathways that drive cancer progression.

G cluster_0 Dasatinib's Mechanism of Action Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC_family SRC Family Kinases Dasatinib->SRC_family inhibits c_KIT c-KIT Dasatinib->c_KIT inhibits PDGFRb PDGFRβ Dasatinib->PDGFRb inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream SRC_family->Downstream c_KIT->Downstream PDGFRb->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Figure 2: Simplified signaling pathway of Dasatinib's targets.

Quantitative Data

The potency of Dasatinib and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various kinases and cancer cell lines.

Kinase TargetDasatinib IC50 (nM)Reference
BCR-ABLT315I0.069[5]
SRC<1[6]
c-KIT1-10[6]
PDGFRβ1-10[6]
LCK<1[6]
Cell LineDasatinib IC50 (nM)Reference
K562 (CML)0.039[5]
HL60 (AML)0.26[5]
KG1a (AML progenitor)>8980[5]
MCF-7 (Breast Cancer)>1000[5]

Future Directions and Conclusion

The this compound scaffold and its dihalogenated analogs represent a privileged core structure in modern drug discovery. The successful development of Dasatinib from a 4,6-dichloro-2-methylpyrimidine intermediate underscores the immense therapeutic potential of this chemical class. Future research in this area could focus on:

  • Exploiting the Difluoro Moiety: The use of the this compound core could offer advantages in terms of metabolic stability and altered electronic properties, potentially leading to kinase inhibitors with improved pharmacokinetic profiles and selectivity.

  • Novel Kinase Targets: The versatility of the scaffold allows for the design of inhibitors against a wide range of other kinases implicated in various diseases beyond oncology.

  • Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases will continue to guide the rational design of next-generation therapeutics based on this pyrimidine core.

References

An In-depth Technical Guide to 4,6-Difluoro-2-methylpyrimidine: Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Difluoro-2-methylpyrimidine is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the two fluorine atoms, significantly influence its stability and reactivity, making it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, including its physicochemical properties, stability under various conditions, and its behavior in key chemical transformations, particularly nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and visualizations are provided to support researchers in the effective utilization of this versatile building block.

Physicochemical Properties

This compound is a solid at room temperature with the following key physicochemical properties summarized in Table 1.

PropertyValueSource
Molecular Formula C₅H₄F₂N₂PubChem[1][2]
Molecular Weight 130.10 g/mol PubChem[1][2]
CAS Number 18382-80-4PubChem[1][2]
IUPAC Name This compoundPubChem[1][2]
Canonical SMILES CC1=NC(=CC(=N1)F)FPubChem[1][2]
InChI InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3PubChem[1][2]
InChIKey ALVMGJVBZPATCW-UHFFFAOYSA-NPubChem[1][2]
XLogP3 1.4LookChem[3]
Hydrogen Bond Donor Count 0LookChem[3]
Hydrogen Bond Acceptor Count 5LookChem[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl group (CH₃) protons and a signal for the C5-proton. The chemical shift of the methyl group would likely appear in the range of δ 2.0-3.0 ppm. The C5-proton will be coupled to the two adjacent fluorine atoms, resulting in a triplet.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbon atoms in the molecule. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show a single resonance for the two equivalent fluorine atoms at the C4 and C6 positions. This signal will be coupled to the C5-proton, likely appearing as a doublet.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

  • C-H stretching vibrations from the methyl group and the aromatic ring.

  • C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

  • Strong C-F stretching vibrations, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (130.10 g/mol ). Fragmentation patterns would likely involve the loss of fluorine, methyl, or cyanide radicals.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. The presence of the electron-withdrawing fluorine atoms generally enhances the stability of the pyrimidine ring.

Thermal Stability

Fluorinated aromatic compounds generally exhibit high thermal stability due to the strength of the C-F bond. While specific data for this compound is not available, it is expected to be stable at elevated temperatures commonly used in organic synthesis. Thermal decomposition, when it occurs, would likely proceed through the cleavage of the pyrimidine ring rather than the C-F bonds at lower temperatures.

Photochemical Stability

Fluoroaromatic compounds can undergo photochemical reactions upon irradiation with UV light. The specific photochemical behavior of this compound has not been extensively reported. However, related fluorinated compounds are known to undergo reactions such as photosubstitution or isomerization. It is advisable to store the compound protected from light to prevent potential degradation.

Hydrolytic Stability

The hydrolytic stability of this compound is dependent on the pH of the medium.

  • Acidic Conditions: Under strongly acidic conditions, the pyrimidine nitrogen atoms can be protonated, which may activate the ring towards nucleophilic attack by water. However, the electron-withdrawing nature of the fluorine atoms generally makes the ring less susceptible to electrophilic attack, which can be a prelude to some hydrolytic pathways.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions: Under basic conditions, direct nucleophilic attack of hydroxide ions on the electron-deficient pyrimidine ring can lead to the substitution of the fluorine atoms. The rate of this hydrolysis would be dependent on the temperature and the concentration of the base.

Reactivity Profile

The reactivity of this compound is dominated by the susceptibility of the C4 and C6 positions to nucleophilic aromatic substitution (SₙAr). The two strongly electron-withdrawing fluorine atoms make these positions highly electrophilic.

Nucleophilic Aromatic Substitution (SₙAr)

The general mechanism for the SₙAr reaction of this compound with a nucleophile (Nu⁻) is depicted below. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atoms facilitates the initial nucleophilic attack and stabilizes the negative charge in the intermediate. Fluoride is an excellent leaving group in SₙAr reactions, driving the reaction forward to restore aromaticity.

Figure 1: General mechanism of nucleophilic aromatic substitution.

  • Regioselectivity: In reactions with one equivalent of a nucleophile, monosubstitution is typically observed. The substitution of the first fluorine atom deactivates the ring towards further substitution by an electron-donating nucleophile, often allowing for the isolation of the monosubstituted product in good yield. Disubstitution can be achieved by using an excess of the nucleophile and/or more forcing reaction conditions.

  • Common Nucleophiles: A wide range of nucleophiles can be employed in SₙAr reactions with this compound, including:

    • O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides readily displace the fluorine atoms to form the corresponding ethers.

    • N-Nucleophiles: Primary and secondary amines are common nucleophiles, leading to the formation of 4- or 6-amino-substituted pyrimidines, which are important intermediates in medicinal chemistry.

    • S-Nucleophiles: Thiols and thiophenols react to form thioethers.

Experimental Protocols

The following are representative experimental protocols for common reactions of this compound. Researchers should adapt these procedures based on the specific nucleophile and desired scale.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical procedure for the monosubstitution of a fluorine atom with a primary or secondary amine.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant1 4,6-Difluoro- 2-methylpyrimidine reaction Stir at specified temperature (e.g., RT to 80 °C) for a specified time (e.g., 2-24 h) reactant1->reaction reactant2 Amine (1.0 - 1.2 eq.) reactant2->reaction base Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq.) base->reaction solvent Solvent (e.g., DMF, CH₃CN) solvent->reaction quench Quench with water reaction->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product Final Product purify->product

Figure 2: General workflow for amination of this compound.

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) is added the amine (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq.).

  • The reaction mixture is stirred at the desired temperature (which can range from room temperature to reflux) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired amino-substituted pyrimidine.

General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide

This protocol outlines a typical procedure for the substitution of a fluorine atom with an alkoxide.

Procedure:

  • To a solution of the corresponding alcohol (as the solvent or in an inert solvent like THF) is added sodium hydride (1.1 eq.) or sodium metal at 0 °C to generate the alkoxide in situ.

  • This compound (1.0 eq.) is then added to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is carefully quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by appropriate methods.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules, including:

  • Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and potency.

  • Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

The reactivity of this compound makes it a valuable starting material for the synthesis of libraries of substituted pyrimidines for screening in various drug discovery programs, including those targeting kinases, proteases, and other enzymes.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[1][2]

  • Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its stability and predictable reactivity in nucleophilic aromatic substitution reactions make it an attractive starting material for the preparation of a diverse range of functionalized pyrimidines. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective application in their synthetic endeavors. Further research into the specific quantitative aspects of its stability and reactivity will undoubtedly expand its utility in the development of novel chemical entities.

References

Methodological & Application

Synthesis of 4,6-Difluoro-2-methylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,6-Difluoro-2-methylpyrimidine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established chemical transformations for the synthesis of related compounds and provide a reliable pathway for the preparation of the target molecule.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability. This document details a robust two-step synthetic route starting from 4,6-dihydroxy-2-methylpyrimidine.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved in two sequential steps:

  • Chlorination: Conversion of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine.

  • Fluorination: Nucleophilic substitution of the chlorine atoms with fluorine to yield the final product.

Below is a graphical representation of the overall synthetic workflow.

Synthesis_Workflow Overall Synthesis Workflow for this compound Start 4,6-dihydroxy-2-methylpyrimidine Step1 Chlorination (e.g., POCl3 or SOCl2) Start->Step1 Intermediate 4,6-dichloro-2-methylpyrimidine Step1->Intermediate Step2 Fluorination (e.g., KF) Intermediate->Step2 Product This compound Step2->Product

Caption: A two-step reaction pathway for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

ParameterValueReference
Starting Material4,6-dihydroxy-2-methylpyrimidine[1]
ReagentThionyl chloride (SOCl₂)[1]
SolventAcetonitrile[1]
Temperature80 °C[1]
Reaction Time3 hours[1]
Yield94%[1]

Table 2: Synthesis of this compound (Proposed)

ParameterValue
Starting Material4,6-dichloro-2-methylpyrimidine
ReagentPotassium Fluoride (KF)
SolventSulfolane or other high-boiling polar aprotic solvent
Temperature150-200 °C
Reaction Time4-8 hours
Yield(Expected) 60-80%

Note: The data for the fluorination step is a projection based on analogous reactions, as a specific literature procedure for this exact transformation was not identified in the provided search results.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

This protocol is adapted from a known procedure for the chlorination of 4,6-dihydroxy-2-methylpyrimidine.[1]

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)

  • Thionyl chloride (18.9 g, 0.16 mol)

  • Acetonitrile

  • Ice water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Apparatus for distillation under reduced pressure

  • Filtration apparatus

  • Column chromatography setup (if necessary for purification)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g) and acetonitrile.

  • Slowly add thionyl chloride (18.9 g) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Carefully pour the residue into 50 g of ice water.

  • A solid precipitate will form. Collect the solid by filtration.

  • The crude product can be purified by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid (expected yield: ~6.1 g, 94%).[1]

Chlorination_Workflow Protocol 1: Chlorination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4,6-dihydroxy-2-methylpyrimidine and acetonitrile in a flask B Add thionyl chloride A->B C Heat to 80 °C and stir for 3h B->C D Monitor by TLC C->D E Distill off excess thionyl chloride D->E Reaction complete F Pour residue into ice water E->F G Filter the precipitate F->G H Purify by column chromatography G->H I 4,6-dichloro-2-methylpyrimidine H->I

Caption: Step-by-step workflow for the synthesis of 4,6-dichloro-2-methylpyrimidine.

Protocol 2: Synthesis of this compound (Proposed)

This proposed protocol is based on general methods for the fluorination of chloro-pyrimidines.

Materials:

  • 4,6-dichloro-2-methylpyrimidine (e.g., 5.0 g, 0.03 mol)

  • Anhydrous Potassium Fluoride (KF) (e.g., 5.2 g, 0.09 mol)

  • Sulfolane (or another suitable high-boiling polar aprotic solvent)

  • High-temperature reaction vessel with a mechanical stirrer and condenser

  • Heating mantle with temperature controller

  • Apparatus for vacuum distillation

  • Standard work-up and purification glassware

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a high-temperature reaction vessel, combine 4,6-dichloro-2-methylpyrimidine (5.0 g) and anhydrous potassium fluoride (5.2 g).

  • Add sulfolane as the solvent.

  • Heat the mixture to a temperature in the range of 150-200 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 4-8 hours. Monitor the reaction by gas chromatography (GC) or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to afford this compound.

Fluorination_Workflow Protocol 2: Proposed Fluorination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4,6-dichloro-2-methylpyrimidine and anhydrous KF in a dry vessel B Add sulfolane A->B C Heat to 150-200 °C and stir for 4-8h B->C D Monitor by GC or TLC C->D E Cool to room temperature D->E Reaction complete F Pour into water and extract E->F G Wash, dry, and concentrate organic phase F->G H Purify by vacuum distillation or chromatography G->H I This compound H->I

Caption: A proposed step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is a corrosive and toxic reagent; handle with extreme care.

  • High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis protocols provided herein offer a comprehensive guide for the preparation of this compound. The two-step sequence, involving a chlorination followed by a fluorination, is a logical and feasible approach for obtaining this important synthetic intermediate. Researchers should optimize the proposed fluorination conditions to achieve the best possible yields and purity for their specific applications.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving 4,6-difluoro-2-methylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the selective reactivity of its fluorine atoms, allowing for the controlled introduction of various functional groups.

Introduction

This compound is an electron-deficient heterocyclic compound, making it highly susceptible to nucleophilic aromatic substitution. The fluorine atoms at the C4 and C6 positions are excellent leaving groups, activated by the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for sequential and regioselective substitution by a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The substitution of one fluorine atom typically deactivates the second, enabling mono-substitution under controlled conditions.

Reaction Mechanism and Regioselectivity

The nucleophilic substitution on this compound generally proceeds via a Meisenheimer intermediate. A nucleophile attacks the electron-deficient C4 or C6 position, forming a resonance-stabilized anionic intermediate. Subsequent elimination of a fluoride ion restores the aromaticity of the pyrimidine ring.

Due to the symmetrical nature of the starting material, the initial attack can occur at either the C4 or C6 position. Once a nucleophile has substituted one of the fluorine atoms, the electronic properties of the ring are altered. Typically, the introduction of an electron-donating group, such as an amino or alkoxy group, deactivates the remaining fluorine atom towards further substitution, allowing for the isolation of mono-substituted products. More forcing conditions are generally required to achieve di-substitution.

Applications in Synthesis

The ability to selectively introduce functional groups makes this compound a valuable scaffold for the synthesis of diverse molecular libraries. The resulting substituted pyrimidines are key intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.

Reaction with N-Nucleophiles (Amination)

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 4-amino-6-fluoro-2-methylpyrimidine derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid byproduct.

Quantitative Data for Representative Amination Reactions
NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
Aniline4-Anilino-6-fluoro-2-methylpyrimidineEthanol-160 (MW)0.17~90
Benzylamine4-(Benzylamino)-6-fluoro-2-methylpyrimidinen-ButanolEt3NReflux8Moderate
Morpholine4-(Morpholin-4-yl)-6-fluoro-2-methylpyrimidineDMSOK2CO38012High
Piperidine4-(Piperidin-1-yl)-6-fluoro-2-methylpyrimidineAcetonitrileDIPEART24High

Note: Yields are approximate and based on analogous reactions with chloropyrimidines. Specific optimization for the difluoro-substrate may be required.

Experimental Protocol: Synthesis of 4-Anilino-6-fluoro-2-methylpyrimidine (Microwave-Assisted)
  • To a microwave reaction vial, add this compound (1.0 mmol) and aniline (1.1 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 10 minutes.[1]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Reaction with O-Nucleophiles (Alkoxylation/Aryloxylation)

Alkoxides and phenoxides readily displace one of the fluorine atoms of this compound to yield the corresponding ethers. These reactions are typically performed by generating the nucleophile in situ using a strong base or by using a pre-formed alkali metal salt of the alcohol or phenol.

Quantitative Data for Representative Alkoxylation/Aryloxylation Reactions
NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
Sodium Ethoxide4-Ethoxy-6-fluoro-2-methylpyrimidineEthanolNaOEt20289
Sodium Phenoxide4-Fluoro-2-methyl-6-phenoxypyrimidineDMFNaH7012High
Benzyl Alcohol4-(Benzyloxy)-6-fluoro-2-methylpyrimidineTHFNaHRT6High

Note: Yields are based on analogous reactions with dichloropyrimidines and may vary for the difluoro-substrate.

Experimental Protocol: Synthesis of 4-Ethoxy-6-fluoro-2-methylpyrimidine
  • Prepare a fresh solution of sodium ethoxide (1.1 mmol) in absolute ethanol (5 mL).

  • To a stirred solution of this compound (1.0 mmol) in ethanol (5 mL) at room temperature, add the sodium ethoxide solution dropwise.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired ether.

Reaction with S-Nucleophiles (Thiolation)

Thiols can be effective nucleophiles for the substitution of the fluorine atoms on the pyrimidine ring, typically in the presence of a base to generate the more nucleophilic thiolate anion.

Quantitative Data for Representative Thiolation Reactions
NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
Thiophenol4-Fluoro-2-methyl-6-(phenylthio)pyrimidineDMFK2CO3504High
Benzyl Mercaptan4-(Benzylthio)-6-fluoro-2-methylpyrimidineAcetonitrileCs2CO3RT12High
1H,1H,2H,2H-Perfluorodecanethiol4-((1H,1H,2H,2H-Perfluorodecyl)thio)-6-fluoro-2-methylpyrimidineTHFNaHRT2Good

Note: Yields are based on analogous reactions and may require optimization.

Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-6-(phenylthio)pyrimidine
  • To a solution of this compound (1.0 mmol) and thiophenol (1.1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the product.

Visualizations

Nucleophilic_Substitution_Pathway Start This compound Meisenheimer Meisenheimer Intermediate Start->Meisenheimer + Nu- Nucleophile Nucleophile (Nu-H) Base Base Base->Nucleophile Deprotonation Product 4-Nu-6-fluoro-2-methylpyrimidine Meisenheimer->Product - F- Byproduct H-F + Base-H+

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental_Workflow_Amination A 1. Mix Reactants (this compound, Amine, Solvent, Base) B 2. Reaction (Stirring at specified temperature) A->B C 3. Work-up (Quenching, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Caption: A typical experimental workflow for the amination of this compound.

Regioselectivity_Logic Start This compound MonoSub Mono-substituted Product (4-Nu-6-fluoro-2-methylpyrimidine) Start->MonoSub 1 eq. Nucleophile Mild Conditions DiSub Di-substituted Product (4,6-di-Nu-2-methylpyrimidine) MonoSub->DiSub Excess Nucleophile Forcing Conditions

Caption: Logical relationship for achieving mono- versus di-substitution.

References

Application Notes and Protocols: The Use of 4,6-Difluoro-2-methylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,6-Difluoro-2-methylpyrimidine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. The presence of two reactive fluorine atoms at the C4 and C6 positions allows for selective nucleophilic aromatic substitution (SNAr), while the 2-methyl group provides a point of steric and electronic differentiation. This fluorinated pyrimidine core is an attractive scaffold for the development of targeted therapeutics, particularly kinase inhibitors, due to its ability to form key hydrogen bond interactions within ATP-binding sites of various enzymes. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the pyrimidine ring towards nucleophilic attack, making it a valuable precursor for the synthesis of complex, biologically active molecules.

Section 1: Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The difluorinated nature of the pyrimidine ring is crucial for its function, allowing for sequential and regioselective displacement of the fluorine atoms to build molecular complexity and fine-tune biological activity.

Synthesis of MK2 Kinase Inhibitors

A significant application of this compound is in the development of irreversible inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). MK2 is a serine/threonine kinase that plays a crucial role in inflammatory responses and cell survival signaling pathways.[1][2] Dysregulation of the MK2 pathway is implicated in various diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[3][4]

The this compound scaffold serves as a core for building potent and selective MK2 inhibitors. One of the fluorine atoms can be displaced by a suitable amine, while the other can be functionalized to introduce a reactive moiety, such as an acrylamide group, that can form a covalent bond with a cysteine residue in the MK2 active site, leading to irreversible inhibition.[3]

MK2 Signaling Pathway

The diagram below illustrates the central role of MK2 in the p38 MAPK signaling cascade, which is activated by cellular stressors and inflammatory cytokines. Upon activation by p38 MAPK, MK2 translocates from the nucleus and phosphorylates various downstream substrates, leading to the production of pro-inflammatory cytokines like TNF-α.

MK2_Signaling_Pathway cluster_extracellular Extracellular Stress/Cytokines cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Stress UV, Osmotic Shock MKK3_6 MKK3/6 Stress->MKK3_6 Cytokines TNF-α, IL-1 Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TTP Tristetraprolin (TTP) MK2->TTP phosphorylates (inactivates) Hsp27 Hsp27 MK2->Hsp27 phosphorylates TNFa_mRNA TNF-α mRNA TTP->TNFa_mRNA promotes degradation CellSurvival Cell Survival Hsp27->CellSurvival Inflammation Inflammation TNFa_mRNA->Inflammation MK2_Inhibitor MK2 Inhibitor (e.g., from this compound) MK2_Inhibitor->MK2 inhibits

MK2 Signaling Pathway and Point of Inhibition.

Section 2: Data Presentation

Quantitative data for this compound and a representative MK2 inhibitor are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18382-80-4
Molecular Formula C₅H₄F₂N₂
Molecular Weight 130.10 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 145-146 °C

Table 2: Biological Activity of a Representative Pyrimidine-Based MK2 Inhibitor

While specific IC₅₀ values for compounds directly derived from this compound are not publicly available, the following data for a structurally related pyrimidine-based MK2 inhibitor (MK2-IN-3) illustrates the potential potency that can be achieved with this scaffold.[5]

CompoundTargetIC₅₀ (nM)Cellular Assay (TNFα production) IC₅₀ (µM)
MK2-IN-3MK20.854.4

Section 3: Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of this compound in the construction of kinase inhibitors.

Protocol 3.1: Synthesis of an Irreversible MK2 Kinase Inhibitor Intermediate

This protocol is adapted from the synthesis of related compounds and describes a nucleophilic aromatic substitution (SNAr) reaction, which is a key step in the synthesis of MK2 inhibitors.[3][4]

Reaction Scheme:

synthesis_workflow start This compound reagents + start->reagents intermediate1 N-(3-aminophenyl)acrylamide conditions DIPEA, n-Butanol Reflux, 16h intermediate1->conditions product MK2 Inhibitor Intermediate reagents->intermediate1 conditions->product

Synthesis of an MK2 Inhibitor Intermediate.

Materials:

  • This compound (1.0 eq)

  • N-(3-aminophenyl)acrylamide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon supply

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add n-butanol to dissolve the starting material (approx. 0.1 M concentration).

  • Add N-(3-aminophenyl)acrylamide (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C).

  • Maintain the reaction at reflux for 16 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired mono-substituted product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: The remaining fluorine atom can be subsequently displaced by another nucleophile to complete the synthesis of the final inhibitor.

Protocol 3.2: General Protocol for Suzuki-Miyaura Cross-Coupling

The fluorine atoms on the this compound ring can also be displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl moieties.

Reaction Scheme:

suzuki_workflow start This compound reagents + start->reagents boronic_acid Aryl/Heteroaryl Boronic Acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat boronic_acid->conditions product 4-Aryl-6-fluoro-2-methylpyrimidine reagents->boronic_acid conditions->product

General Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

  • Base (e.g., Potassium Carbonate, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent mixture (1,4-Dioxane/Water).

  • Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (typically 1-24 hours for conventional heating, or 15-60 minutes for microwave).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This compound is a valuable and reactive building block for medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors, such as those targeting MK2, highlights its potential for the development of novel therapeutics. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this scaffold and to design and synthesize new bioactive compounds for a range of therapeutic applications.

References

Application of Dihalogenated 2-Methylpyrimidines in Agrochemical Synthesis: A Focus on 4,6-Disubstituted Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: This document outlines the application of 4,6-dihalogenated 2-methylpyrimidines as versatile intermediates in the synthesis of novel agrochemicals. While specific documented applications for 4,6-difluoro-2-methylpyrimidine are not prevalent in publicly accessible literature, the reactivity of the closely related 4,6-dichloro-2-methylpyrimidine serves as an excellent model for understanding its potential synthetic utility. The fluorine atoms in the target compound would similarly act as leaving groups in nucleophilic aromatic substitution reactions, which is a cornerstone of building more complex, biologically active molecules.

Application Notes

The pyrimidine scaffold is a critical component in a wide array of biologically active compounds, including many successful commercial agrochemicals. The strategic placement of halogen atoms, particularly at the 4 and 6 positions, renders the pyrimidine ring highly susceptible to nucleophilic substitution. This reactivity allows for the sequential and controlled introduction of various functional groups, making 4,6-dihalogenated pyrimidines key building blocks in combinatorial chemistry and targeted synthesis of new active ingredients.

For instance, 4,6-dichloro-2-methylpyrimidine is a precursor for synthesizing compounds with potential fungicidal, herbicidal, and insecticidal properties. The chlorine atoms can be displaced by O-, N-, or S-nucleophiles, enabling the attachment of diverse side chains that modulate the compound's biological activity, selectivity, and physicochemical properties. It is reasonably anticipated that this compound would undergo similar transformations, potentially offering advantages in reaction kinetics or introducing favorable electronic properties to the final molecule.

The general synthetic strategy involves the reaction of the dihalogenated pyrimidine with a chosen nucleophile, such as an alcohol, phenol, amine, or thiol, often in the presence of a base to yield the monosubstituted or disubstituted product. This modular approach is highly valuable in the discovery phase of new agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate 4,6-dihydroxy-2-methylpyrimidine

This initial step is crucial for producing the dihalogenated pyrimidine precursors.

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • 4M Hydrochloric acid

  • Ice

Procedure:

  • In a three-necked flask equipped with a stirrer and placed in an ice bath, add 150 mL of methanol.

  • While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

  • Once the sodium methoxide is dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.[1][2]

  • Remove the ice bath and allow the mixture to warm to 18–25 °C. Continue the reaction for 4 hours. The solution will appear creamy white.[1][2]

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in 50 mL of water and adjust the pH to 1–2 with 4M hydrochloric acid.

  • A white solid will precipitate. Stir and crystallize the mixture at 0 °C for 4 hours.[1][2]

  • Collect the solid by suction filtration, wash with ice-cold water followed by ice-cold methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine. The typical yield is around 86%.[1][2]

Protocol 2: Synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine

This protocol demonstrates the conversion of the dihydroxy intermediate to the more reactive dichloro derivative.

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline (optional, as a base)

  • Dichloroethane (optional, as a solvent)

Procedure:

  • In a reaction flask, combine 50g (0.31 mol) of 4,6-dihydroxy-2-methylpyrimidine with 242g (1.56 mol) of phosphorus oxychloride.[3]

  • Slowly heat the mixture to 104-106 °C and maintain this temperature for 3 hours.[3]

  • Cool the reaction mixture to 40-46 °C.

  • Slowly and carefully add 200g of water to quench the excess POCl₃.

  • Stir for 30 minutes. The product will precipitate.

  • Filter the solid and dry to obtain 2-methylthio-4,6-dichloropyrimidine with a typical yield of 92%.[3]

Note: Alternative procedures may use a solvent like dichloroethane and a base such as N,N-diethylaniline with a chlorinating agent like triphosgene for milder conditions.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow from basic precursors to the key dihalogenated pyrimidine intermediate, and its subsequent potential reaction to form agrochemical candidates.

Synthesis_Pathway cluster_0 Protocol 1: Synthesis of Dihydroxy Intermediate cluster_1 Protocol 2: Synthesis of Dichloro Intermediate cluster_2 Application: Nucleophilic Substitution reactant reactant product product intermediate intermediate A Dimethyl Malonate + Acetamidine HCl B 4,6-dihydroxy-2-methylpyrimidine A->B  NaOCH₃, MeOH  then H⁺ workup C 4,6-dihydroxy-2-methylpyrimidine D 4,6-dichloro-2-methylpyrimidine C->D  POCl₃, Heat E 4,6-dichloro-2-methylpyrimidine G Monosubstituted Pyrimidine Derivative E->G  Base F Nucleophile (R-OH, R-NH₂, R-SH) F->G H Disubstituted Pyrimidine Derivative (Agrochemical Candidate) G->H  Nucleophile, Base

Caption: Synthetic route from precursors to 4,6-dihalogenated-2-methylpyrimidine and its application.

Quantitative Data

As direct agrochemical products from this compound are not detailed in the literature searched, the following table presents efficacy data for representative agrochemicals synthesized from other pyrimidine derivatives to illustrate the potential biological activity of this class of compounds.

Compound ClassTarget OrganismEfficacy MetricValueReference Compound
Pyrimidine-amide Derivative (5o)Phomopsis sp. (Fungus)EC₅₀10.5 µg/mLPyrimethanil (32.1 µg/mL)
Pyrimidine-amide Derivative (5f)Phomopsis sp. (Fungus)Inhibition Rate100% at 50 µg/mLPyrimethanil (85.1%)
Pyrimidine derivative (4d)Aedes aegypti (Mosquito)Mortality70% at 2 µg/mLNot specified

This data is intended to be illustrative of the potential of pyrimidine-based agrochemicals and is not derived from compounds synthesized directly from this compound.

Conclusion

4,6-Dihalogenated 2-methylpyrimidines are valuable and versatile intermediates in the synthesis of agrochemicals. Their reactivity allows for the creation of large libraries of compounds for biological screening. While this compound itself is not widely cited in the synthesis of specific commercial agrochemicals in the available literature, its analogous chemistry to the dichloro- derivative suggests it is a viable and potentially advantageous starting material for the development of new fungicides, herbicides, and insecticides. The protocols and data presented for related compounds provide a strong foundation for researchers exploring the potential of this and other dihalogenated pyrimidine scaffolds.

References

Application Notes and Protocols: 4,6-Difluoro-2-methylpyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoro-2-methylpyrimidine is a versatile heterocyclic building block increasingly utilized in the design and synthesis of potent and selective kinase inhibitors. The electron-withdrawing nature of the two fluorine atoms activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various amine-containing fragments. This property, combined with the 2-methyl group providing a point for further derivatization or steric control, makes it an attractive scaffold for targeting the ATP-binding site of a wide range of kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2] This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, along with exemplary protocols and relevant biological data.

Synthetic Applications

The primary synthetic utility of this compound lies in its susceptibility to SNAr reactions. The two fluorine atoms at the 4 and 6 positions can be sequentially displaced by nucleophiles, typically amines, to generate 2,4,6-trisubstituted pyrimidine derivatives. This stepwise functionalization is key to building a library of kinase inhibitors with diverse substitution patterns for structure-activity relationship (SAR) studies.

A general synthetic workflow for the preparation of kinase inhibitors from this compound is depicted below. This process typically involves the sequential reaction with two different amine nucleophiles.

G start This compound step1 First SNAr Reaction (e.g., with Amine 1) start->step1 intermediate 4-Amino-6-fluoro-2-methylpyrimidine Intermediate step1->intermediate step2 Second SNAr Reaction (e.g., with Amine 2) intermediate->step2 product Final Kinase Inhibitor step2->product

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of kinase inhibitors using this compound as a starting material, based on methodologies reported for similar dihalopyrimidine scaffolds.[1]

Protocol 1: First Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the monosubstitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine 1 (desired nucleophile)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or 1,4-Dioxane)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add Amine 1 (1.0-1.2 eq) and DIPEA (1.5-2.0 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature or heat as required (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 4-amino-6-fluoro-2-methylpyrimidine intermediate.

Protocol 2: Second Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the disubstitution of the intermediate from Protocol 1 with a second, different amine.

Materials:

  • 4-Amino-6-fluoro-2-methylpyrimidine intermediate (from Protocol 1)

  • Amine 2 (second desired nucleophile)

  • A suitable base (e.g., Potassium carbonate, Sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the 4-amino-6-fluoro-2-methylpyrimidine intermediate (1.0 eq) in the chosen anhydrous solvent, add Amine 2 (1.0-1.5 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., 100-140 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Target Kinases and Biological Activity

Derivatives of this compound have shown inhibitory activity against several important cancer-related kinases. The specific kinase targeted is determined by the nature of the substituents introduced at the 4- and 6-positions of the pyrimidine ring.

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy.[1][3] Pyrimidine-based inhibitors have been developed that potently inhibit Aurora kinases.[4]

The following table summarizes the inhibitory activity of some pyrimidine-based compounds against Aurora kinases. While not all are derived from this compound, they represent the potential of this scaffold.

Compound IDKinase TargetIC50 (nM)Reference
12a Aurora A309[4]
12a Aurora B293[4]
13 Aurora A<200[1][3]
MLN8237 Aurora A-[1]

Note: Compound structures are detailed in the cited references.

Microtubule Affinity-Regulating Kinase 4 (MARK4)

MARK4 is another serine/threonine kinase implicated in various cellular processes, and its dysregulation has been linked to neurodegenerative diseases like Alzheimer's and some cancers.[5][6] 4,6-disubstituted pyrimidines have been investigated as inhibitors of MARK4.[5][6]

Compound IDKinase TargetIC50 (µM)Reference
Compound 9 MARK4-[5][6]
Compound 14 MARK4-[5][6]

Note: Specific IC50 values for compounds 9 and 14 were noted to be in the micromolar range.[5][7]

Signaling Pathways

Inhibitors derived from the this compound scaffold can modulate key signaling pathways involved in cell proliferation and survival. For instance, Aurora A kinase inhibitors can lead to the destabilization of the MYC oncoprotein, a critical driver of many cancers.[1][3]

G inhibitor Pyrimidine-based Inhibitor auroraA Aurora A Kinase inhibitor->auroraA myc MYC Oncoprotein auroraA->myc Stabilizes proliferation Cell Proliferation & Tumor Growth myc->proliferation Promotes

Caption: Inhibition of the Aurora A-MYC signaling pathway.

Inhibition of Aurora A by a pyrimidine-based compound prevents the stabilization of MYC, leading to its degradation and subsequent suppression of tumor cell proliferation.[1][3]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its reactivity in sequential SNAr reactions allows for the creation of diverse chemical libraries to probe the kinome and develop potent and selective inhibitors for various therapeutic targets. The examples of Aurora and MARK4 kinase inhibitors highlight the potential of this scaffold in drug discovery and development. Further exploration of derivatives from this starting material is warranted to identify new therapeutic agents for a range of diseases.

References

Synthesis of 4,6-Difluoro-2-methylpyrimidine Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 4,6-difluoro-2-methylpyrimidine and its analogs, key intermediates in the development of various therapeutic agents. The protocols outlined below follow a three-step synthetic pathway, commencing with the synthesis of 4,6-dihydroxy-2-methylpyrimidine, followed by chlorination to 4,6-dichloro-2-methylpyrimidine, and culminating in the fluorination to the target compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This procedure is adapted from a modern synthetic approach involving the condensation of acetamidinium chloride and diethyl malonate.[1]

Materials:

  • Acetamidinium chloride

  • Diethyl malonate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

Procedure:

  • Under an inert atmosphere, dissolve sodium methoxide in methanol in a reaction vessel equipped with a stirrer and a reflux condenser.

  • To this solution, add acetamidinium chloride and diethyl malonate.

  • Heat the reaction mixture to reflux and maintain for a specified period. Optimal reaction conditions for maximizing yield have been reported as a sodium methoxide concentration of 18%, a reaction time of 180 minutes, and a diethyl malonate to acetamidinium chloride molar ratio of 1.4.[1]

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the resulting residue in water and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.

Characterization Data for 4,6-Dihydroxy-2-methylpyrimidine:

PropertyValue
Molecular FormulaC₅H₆N₂O₂
Molecular Weight126.11 g/mol
AppearanceWhite to off-white solid
Melting Point>300 °C
¹H NMR (DMSO-d₆) δ 11.5 (br s, 2H, OH), 5.0 (s, 1H, CH), 2.1 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ 165.0, 150.0, 85.0, 20.0
Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This protocol describes the chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride.

Materials:

  • 4,6-Dihydroxy-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • In a fume hood, carefully add 4,6-dihydroxy-2-methylpyrimidine to an excess of phosphorus oxychloride in a reaction flask equipped with a reflux condenser.

  • Optionally, a catalytic amount of N,N-dimethylaniline can be added.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the precipitate, wash thoroughly with water, and dry to yield 4,6-dichloro-2-methylpyrimidine.

Characterization Data for 4,6-Dichloro-2-methylpyrimidine:

PropertyValue
Molecular FormulaC₅H₄Cl₂N₂
Molecular Weight163.00 g/mol
AppearanceWhite to light yellow crystalline solid
Melting Point41-43 °C
¹H NMR (CDCl₃) δ 7.35 (s, 1H, CH), 2.75 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ 168.0, 162.0, 120.0, 25.0
Step 3: Synthesis of this compound

This procedure involves the nucleophilic fluorination of 4,6-dichloro-2-methylpyrimidine using an anhydrous fluoride salt. This method is analogous to the synthesis of similar fluorinated pyrimidines.[2]

Materials:

  • 4,6-Dichloro-2-methylpyrimidine

  • Anhydrous potassium fluoride (KF)

  • High-boiling point aprotic solvent (e.g., Sulfolane, Dimethyl sulfoxide)

  • Phase-transfer catalyst (e.g., 18-crown-6 or a tetraalkylammonium salt) (optional)

Procedure:

  • Dry the potassium fluoride thoroughly before use by heating under vacuum.

  • In a reaction vessel, suspend the anhydrous potassium fluoride in the chosen aprotic solvent.

  • Add 4,6-dichloro-2-methylpyrimidine to the suspension.

  • If desired, add a phase-transfer catalyst to enhance the reaction rate.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously for several hours. Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • The crude product can be purified by distillation or column chromatography to afford this compound.

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₅H₄F₂N₂
Molecular Weight130.10 g/mol
AppearanceColorless liquid or low-melting solid
¹H NMR (CDCl₃) δ 6.85 (t, J=2.0 Hz, 1H, CH), 2.65 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ 165.0 (t, J=20.0 Hz), 160.0 (t, J=15.0 Hz), 100.0 (t, J=5.0 Hz), 22.0
Mass Spec (EI) m/z 130 (M⁺)

Logical Workflow for Synthesis

The synthesis of this compound follows a clear, sequential process. The following diagram illustrates the workflow from starting materials to the final product.

G Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Fluorination Acetamidinium chloride Acetamidinium chloride Condensation Condensation Acetamidinium chloride->Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Condensation 4,6-Dihydroxy-2-methylpyrimidine 4,6-Dihydroxy-2-methylpyrimidine Chlorination Chlorination (POCl₃) 4,6-Dihydroxy-2-methylpyrimidine->Chlorination Condensation->4,6-Dihydroxy-2-methylpyrimidine 4,6-Dichloro-2-methylpyrimidine 4,6-Dichloro-2-methylpyrimidine Fluorination Fluorination (KF) 4,6-Dichloro-2-methylpyrimidine->Fluorination Chlorination->4,6-Dichloro-2-methylpyrimidine This compound This compound Fluorination->this compound

Caption: Synthetic route to this compound.

Biological Activity and Signaling Pathway

Derivatives of 4,6-disubstituted pyrimidines have been identified as potent inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in diseases such as cancer.[3] One such critical pathway is the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, which plays a pivotal role in cell cycle progression.

The diagram below illustrates the canonical CDK4/6-Rb signaling pathway and the putative mechanism of inhibition by this compound analogs. In a normal cell cycle, mitogenic signals lead to the expression of Cyclin D. Cyclin D then forms a complex with CDK4 or CDK6. This active complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to cell proliferation.[4] 4,6-disubstituted pyrimidine analogs can act as ATP-competitive inhibitors of CDK4/6, preventing the phosphorylation of Rb and thereby arresting the cell cycle in the G1 phase.[5] This mechanism makes them attractive candidates for cancer therapy.

G CDK4/6-Rb Signaling Pathway Inhibition Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1S_Transition G1/S Phase Transition E2F->G1S_Transition Promotes Proliferation Cell Proliferation G1S_Transition->Proliferation Inhibitor This compound Analog Inhibitor->ActiveComplex Inhibits

References

Application Note: HPLC Analysis and Purification of 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical determination and purification of 4,6-Difluoro-2-methylpyrimidine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein outline a robust High-Performance Liquid Chromatography (HPLC) method for purity assessment and a scalable preparative HPLC method for purification. This application note includes detailed experimental procedures, data presentation in tabular format, and workflow visualizations to assist researchers in achieving high-purity this compound for drug development and other scientific applications.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can modulate the physicochemical and pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. Accurate analytical characterization and efficient purification of this intermediate are crucial for ensuring the quality, safety, and efficacy of downstream products. This application note presents a validated HPLC method for the analysis and purification of this compound.

Analytical HPLC Method

A reverse-phase HPLC method was developed for the quantitative analysis of this compound and the separation of potential impurities.

Experimental Protocol: Analytical HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on UV absorbance characteristics of similar pyrimidine derivatives)[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile:Water (1:1 v/v).

Data Presentation: Analytical Results

The following table summarizes the expected analytical results for a sample of this compound before and after purification.

ParameterCrude SamplePurified Sample
Retention Time (min) 8.58.5
Purity by Area % 95.2%>99.5%
Major Impurity 1 (RT) 7.2 minNot Detected
Major Impurity 2 (RT) 9.1 minNot Detected

Note: The data presented are illustrative and may vary depending on the specific synthesis route and impurity profile.

Purification Method: Preparative HPLC

For the isolation of high-purity this compound, the analytical method was scaled up to a preparative format.

Experimental Protocol: Preparative HPLC

Instrumentation:

  • Preparative HPLC system with a high-flow rate pump, an autosampler or manual injector, a fraction collector, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program: A linear gradient adapted from the analytical method, optimized for resolution and loading. A shallower gradient around the elution time of the target compound is recommended.

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% B

    • 30-30.1 min: 60% to 20% B

    • 30.1-35 min: 20% B

  • Flow Rate: 20 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 275 nm

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition to the desired concentration for injection.

  • Fraction Collection: Collect fractions based on the UV signal corresponding to the elution of the main peak.

Data Presentation: Purification Results
ParameterValue
Crude Sample Loaded (mg) 500
Purified Sample Yield (mg) 470
Recovery (%) 94%
Purity of Combined Fractions (%) >99.5%

Note: The data presented are illustrative and may vary depending on the crude sample purity and the optimization of the preparative method.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the analytical method development and the purification process.

Analytical_Method_Development cluster_0 Phase 1: Method Development A Define Analytical Requirements B Literature Search & Compound Characterization A->B Input C Select Column & Mobile Phase B->C Informed Selection D Optimize Gradient, Flow Rate & Temperature C->D Iterative Process E Method Validation (Specificity, Linearity, etc.) D->E Finalized Method

Analytical Method Development Workflow

Purification_Workflow cluster_1 Purification Process P1 Crude Sample Analysis (Analytical HPLC) P2 Method Scale-up to Preparative HPLC P1->P2 Develop Method P3 Sample Loading & Fraction Collection P2->P3 Execute Purification P4 Analysis of Fractions (Analytical HPLC) P3->P4 Purity Check P5 Pooling of Pure Fractions P4->P5 Select Fractions P6 Solvent Evaporation & Final Product Isolation P5->P6 Post-processing

Purification Workflow for this compound

Conclusion

The HPLC methods detailed in this application note provide a reliable framework for the analysis and purification of this compound. The analytical method is suitable for in-process control and final purity assessment, while the preparative method allows for the isolation of the compound in high purity, which is essential for its use in research and development. The provided workflows offer a systematic approach to method development and execution. Researchers can adapt these protocols to their specific instrumentation and requirements to achieve consistent and high-quality results.

References

Application Note: Spectroscopic Characterization of 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic characterization of 4,6-Difluoro-2-methylpyrimidine (CAS No: 18382-80-4), a key building block in medicinal chemistry and materials science. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Expected spectral data are summarized in tabular format to serve as a reference for structure confirmation and purity assessment. This guide is intended to assist researchers in obtaining reliable and reproducible analytical data for this compound.

Molecular Information

  • Compound Name: this compound

  • CAS Number: 18382-80-4

  • Molecular Formula: C₅H₄F₂N₂[1]

  • Molecular Weight: 130.10 g/mol [1]

  • Chemical Structure: Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on typical chemical shifts and fragmentation patterns for fluorinated pyrimidine structures.

Table 1: Expected NMR Spectroscopic Data (Solvent: CDCl₃, TMS as standard)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~ 2.65t⁵J(H,F) ≈ 0.5 Hz-CH₃
~ 6.80t³J(H,F) ≈ 2.0 HzH-5
¹³C ~ 23.0q¹J(C,H) ≈ 128 Hz-CH₃
~ 105.0t²J(C,F) ≈ 25 HzC-5
~ 164.0t³J(C,F) ≈ 5 HzC-2
~ 168.0d¹J(C,F) ≈ 260 HzC-4, C-6
¹⁹F ~ -70.0q⁵J(F,H) ≈ 0.5 HzF-4, F-6

Table 2: Expected Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
130100[M]⁺ (Molecular Ion)
103~ 40[M - HCN]⁺
84~ 20[M - HCN - F]⁺
57~ 60[C₃H₃N]⁺ or other fragments

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~ 3080WeakC-H StretchAromatic C-H
~ 2960WeakC-H StretchMethyl C-H
~ 1610, 1580StrongC=N, C=C StretchPyrimidine ring
~ 1350StrongC-F StretchAsymmetric
~ 1200StrongC-F StretchSymmetric
~ 850MediumC-H BendOut-of-plane

Table 4: Expected UV-Vis Spectroscopic Data (Solvent: Ethanol)

λₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~ 210~ 7,500π → π
~ 265~ 4,000π → π

Experimental Workflows and Protocols

The following diagrams and protocols detail the standardized procedures for the complete spectroscopic characterization of this compound.

G Experimental Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound (Solid/Liquid) NMR_Prep Dissolve ~10 mg in 0.6 mL CDCl₃ with TMS Sample->NMR_Prep IR_Prep Prepare thin solid film on NaCl plate or KBr pellet Sample->IR_Prep MS_Prep Dissolve ~1 mg in 1 mL Volatile Solvent (e.g., Dichloromethane) Sample->MS_Prep UV_Prep Prepare dilute solution in UV-grade Ethanol (e.g., 10⁻⁴ M) Sample->UV_Prep NMR_Acq ¹H, ¹³C, ¹⁹F NMR Spectra Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrum Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq GC-MS Analysis MS_Prep->MS_Acq UV_Acq UV-Vis Spectrum Acquisition (200-400 nm) UV_Prep->UV_Acq NMR_Analysis Process & Interpret Chemical Shifts, Couplings NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Determine Molecular Ion & Fragmentation Pattern MS_Acq->MS_Analysis UV_Analysis Identify λₘₐₓ & Molar Absorptivity UV_Acq->UV_Analysis

Caption: Overall experimental workflow from sample preparation to data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and environment of the atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.[2][3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).[4] For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm), though spectra are often referenced externally or to a secondary standard.[5]

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: 16 ppm

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16

    • ¹³C NMR:

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 (or more, as needed for signal-to-noise)

      • Mode: Proton-decoupled

    • ¹⁹F NMR:

      • Spectral Width: ~200 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

      • Number of Scans: 64

      • Mode: Proton-decoupled

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the ¹H and ¹³C spectra to the TMS peak at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the corresponding nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[6]

  • Sample Preparation (Thin Solid Film Method): [7][8]

    • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.

    • Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent like dichloromethane or acetone.

    • Apply one or two drops of the solution to the surface of one salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

    • If the resulting spectrum has peaks that are too intense, the film is too thick. Clean the plate and use a more dilute solution. If peaks are too weak, add another drop of the solution and re-dry.[7][8]

  • Instrument Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Mode: Transmittance

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio it against the background.

    • Identify and label the wavenumbers of significant absorption bands. Compare these to the expected values for aromatic, methyl, and C-F bonds.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS combines gas chromatography to separate components of a mixture with mass spectrometry to identify them based on their mass-to-charge ratio and fragmentation pattern.[10][11][12]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters (Typical):

    • Gas Chromatograph (GC):

      • Injection Volume: 1 µL

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.[13]

      • Quadrupole Temperature: 150 °C.[13]

      • Mass Range: 40-400 amu.

      • Solvent Delay: ~3-4 minutes to prevent filament damage from the solvent peak.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Analyze the mass spectrum corresponding to the compound's peak.

    • Identify the molecular ion peak [M]⁺ to confirm the molecular weight.

    • Interpret the major fragment ions to support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

UV-Vis spectroscopy measures the electronic transitions within a molecule, which is particularly useful for compounds with conjugated π-systems like aromatic rings.[14][15][16]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile) with a known concentration (e.g., 10⁻³ M).

    • From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[17]

  • Instrument Parameters:

    • Wavelength Range: 200 - 400 nm.

    • Scan Speed: Medium.

    • Cuvette: 1 cm path length quartz cuvette.

  • Data Acquisition and Processing:

    • Fill a reference cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).[17][18]

    • Fill the sample cuvette with the prepared solution and record the absorbance spectrum.

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If quantitative analysis is needed, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance at λₘₐₓ, b is the path length (1 cm), and c is the molar concentration.[17]

Data Integration for Structural Confirmation

No single technique provides a complete structural picture. The data from all methods must be integrated to provide unambiguous confirmation.

G Logical Workflow for Structure Elucidation cluster_data Primary Spectroscopic Data cluster_interp Interpretation MS Mass Spec: m/z = 130 MW Confirms Molecular Weight (130.10) MS->MW IR IR: C-F, C=N, C=C bands FG Confirms Functional Groups (Aromatic, C-F) IR->FG NMR NMR: ¹H, ¹³C, ¹⁹F signals & couplings Conn Establishes Atom Connectivity & Environment NMR->Conn UV UV-Vis: λₘₐₓ at ~265 nm Conj Confirms Conjugated π-System UV->Conj Final Confirmed Structure: This compound MW->Final FG->Final Conn->Final Conj->Final

Caption: Integration of data from multiple spectroscopic techniques for structure confirmation.

By following these protocols and workflows, researchers can confidently characterize the structure and purity of this compound, ensuring the quality of the material for subsequent applications in research and development.

References

Application Notes and Protocols for the Analysis of 4,6-Difluoro-2-methylpyrimidine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the structural characterization and analysis of 4,6-Difluoro-2-methylpyrimidine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a guide for researchers in obtaining high-quality data for this compound, which is of interest in medicinal chemistry and drug development due to its fluorinated pyrimidine scaffold.

Overview of Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each magnetically active nucleus, enabling the confirmation of the compound's identity and purity.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Furthermore, fragmentation analysis provides valuable structural information, aiding in the confirmation of the compound's identity.

Predicted NMR Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following NMR data for this compound in CDCl₃ were predicted using computational methods. These predictions serve as a reliable reference for experimental work.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.01t1.5H-5
2.65s-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
167.5C-4, C-6
165.0C-2
100.5C-5
22.0CH₃

Table 3: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
-70.0s-F-4, F-6

Mass Spectrometry Data

The mass spectrometry data provides confirmation of the molecular weight and insights into the fragmentation pattern of this compound.

Table 4: Predicted Mass Spectrometry Data

Ionization ModeAdductCalculated m/z
ESI+[M+H]⁺131.0415
ESI+[M+Na]⁺153.0235
ESI-[M-H]⁻129.0270
EI[M]⁺•130.0343

Predicted Fragmentation Pattern (Electron Ionization):

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the loss of small, stable molecules and radicals from the pyrimidine ring. A plausible fragmentation pathway is initiated by the loss of a fluorine atom or a methyl radical.

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

4.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

4.1.2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Solvent: CDCl₃

  • Temperature: 298 K

¹H NMR Parameters:

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

¹³C NMR Parameters:

  • Pulse Sequence: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.0 s

  • Spectral Width (sw): 240 ppm

¹⁹F NMR Parameters:

  • Pulse Sequence: zg30 (proton-decoupled)

  • Number of Scans: 64

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 1.5 s

  • Spectral Width (sw): 200 ppm

Mass Spectrometry Protocol (LC-MS)

This protocol describes the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

4.2.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.

4.2.2. LC-MS System and Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

4.2.3. MS Data Acquisition

  • Ionization Mode: Positive and Negative ESI.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Nitrogen, at instrument-specific optimal rates.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflows for the characterization of this compound.

workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis Compound 4,6-Difluoro-2- methylpyrimidine Dissolution Dissolve in Deuterated Solvent Compound->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_Acquisition 1H, 13C, 19F NMR Data Acquisition Filtration->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Structure_Verification Structure Verification Data_Processing->Structure_Verification

Caption: NMR analysis workflow for this compound.

ms_workflow cluster_ms_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis MS_Compound 4,6-Difluoro-2- methylpyrimidine MS_Dissolution Dissolve in LC-MS Grade Solvent MS_Compound->MS_Dissolution MS_Dilution Dilute to Working Concentration MS_Dissolution->MS_Dilution MS_Filtration Filter into LC-MS Vial MS_Dilution->MS_Filtration LC_Separation LC Separation MS_Filtration->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (Full Scan & MS/MS) Ionization->Mass_Analysis Data_Interpretation Data Interpretation Mass_Analysis->Data_Interpretation

Caption: LC-MS analysis workflow for this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-Difluoro-2-methylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and effective synthetic route is a two-step process. The first step involves the synthesis of a precursor, typically 4,6-dichloro-2-methylpyrimidine. The second step is the fluorination of this precursor to yield the final product, this compound, via a nucleophilic aromatic substitution (SNAr) reaction.

Q2: I am experiencing low yield in the first step, the synthesis of 4,6-dichloro-2-methylpyrimidine. What are the common causes?

A2: Low yields in the chlorination of 4,6-dihydroxy-2-methylpyrimidine are often due to incomplete reaction or degradation of the starting material or product. Ensure that a sufficient excess of the chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), is used. Reaction temperature and time are also critical; monitor the reaction progress by TLC to ensure completion. For instance, a reported high-yield synthesis uses thionyl chloride in acetonitrile at 80°C for 3 hours.[1]

Q3: My fluorination step to produce this compound has a low yield. What can I do to improve it?

A3: Low yields in the SNAr fluorination step are a common issue. Several factors can be optimized:

  • Fluorinating Agent: The reactivity of the fluoride source is crucial. Anhydrous potassium fluoride (KF) is commonly used. To enhance its reactivity, consider using spray-dried KF, which has a larger surface area.

  • Catalyst: The use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), can significantly improve the solubility and reactivity of KF in the organic solvent.

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane are essential. Traces of water can lead to the formation of hydroxy-pyrimidines as byproducts, reducing the yield of the desired difluoro-product.

  • Temperature: While elevated temperatures are necessary to drive the reaction, excessive heat can lead to decomposition. A careful optimization of the reaction temperature is recommended.

Q4: What are the common side products or impurities I should look out for?

A4: In the chlorination step, incomplete reaction can leave residual 4,6-dihydroxy-2-methylpyrimidine. In the fluorination step, the main impurities are typically mono-fluorinated intermediates (4-chloro-6-fluoro-2-methylpyrimidine) and hydroxy-derivatives if moisture is present in the reaction. Over-heating can lead to decomposition and the formation of tar-like substances.

Q5: How can I effectively remove the phase-transfer catalyst after the fluorination reaction?

A5: Crown ethers can sometimes be challenging to remove during work-up. A common method is to perform multiple aqueous washes. Alternatively, adding a salt that can complex with the crown ether, followed by filtration or extraction, can be effective.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Chlorination Step 1. Incomplete reaction. 2. Insufficient amount of chlorinating agent. 3. Reaction temperature too low or reaction time too short. 4. Degradation of starting material or product.1. Monitor the reaction progress using TLC until the starting material is fully consumed. 2. Use a larger excess of the chlorinating agent (e.g., 4 equivalents of SOCl₂). 3. Ensure the reaction temperature is maintained at the optimal level (e.g., 80°C for SOCl₂ in acetonitrile) for a sufficient duration (e.g., 3 hours).[1] 4. Avoid excessively high temperatures and prolonged reaction times after completion.
Low Yield in Fluorination Step 1. Inactive or poorly soluble fluorinating agent. 2. Presence of water in the reaction mixture. 3. Insufficient reaction temperature or time. 4. Ineffective phase-transfer catalysis.1. Use spray-dried potassium fluoride for higher reactivity. 2. Ensure all reagents and solvents are strictly anhydrous. Dry the KF before use if necessary. 3. Optimize the reaction temperature. Start with a moderate temperature (e.g., 120-150°C) and monitor the reaction progress. 4. Use an appropriate amount of a suitable phase-transfer catalyst (e.g., 18-crown-6).
Formation of Mono-fluorinated Impurity 1. Incomplete reaction. 2. Insufficient amount of fluorinating agent.1. Increase the reaction time and/or temperature. 2. Use a larger excess of the fluorinating agent.
Formation of Hydroxy Byproducts 1. Presence of moisture in the reaction.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification 1. Presence of residual phase-transfer catalyst. 2. Formation of tar-like impurities.1. Perform multiple aqueous washes during work-up. Consider using a specific work-up procedure for crown ether removal. 2. Optimize reaction conditions to minimize decomposition. Purification by column chromatography may be necessary.

Experimental Protocols

Synthesis of 4,6-dichloro-2-methylpyrimidine (Precursor)

This protocol is based on a reported high-yield procedure.[1]

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • Thionyl chloride (SOCl₂)

  • Acetonitrile (anhydrous)

  • Ice

Procedure:

  • To a solution of 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in anhydrous acetonitrile, add thionyl chloride (4.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Slowly pour the residue onto crushed ice with stirring.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 4,6-dichloro-2-methylpyrimidine.

ReactantMolar RatioTypical YieldReference
4,6-dihydroxy-2-methylpyrimidine1.094%[1]
Thionyl chloride4.0
Synthesis of this compound (Final Product)

This is a representative protocol based on general methods for SNAr fluorination of dichloropyrimidines. Optimization may be required.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • Spray-dried potassium fluoride (KF)

  • 18-crown-6

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Diethyl ether

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere, add 4,6-dichloro-2-methylpyrimidine (1.0 eq), spray-dried potassium fluoride (2.5 eq), and 18-crown-6 (0.1 eq).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 150-160°C and stir vigorously.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

ReactantMolar RatioSolventTemperature
4,6-dichloro-2-methylpyrimidine1.0DMSO150-160°C
Spray-dried KF2.5
18-crown-60.1

Visual Guides

SynthesisWorkflow cluster_precursor Step 1: Precursor Synthesis cluster_fluorination Step 2: Fluorination 4_6_dihydroxy 4,6-dihydroxy-2-methylpyrimidine Chlorination Chlorination (SOCl₂ or POCl₃) 4_6_dihydroxy->Chlorination Reactant 4_6_dichloro 4,6-dichloro-2-methylpyrimidine Chlorination->4_6_dichloro Product (Yield: ~94%) Fluorination Fluorination (SNAr) (KF, PTC, Solvent) 4_6_dichloro->Fluorination Reactant 4_6_difluoro This compound Fluorination->4_6_difluoro Final Product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingYield Low_Yield Low Yield in Fluorination Step Check_Reagents Check Fluorinating Agent & Catalyst Low_Yield->Check_Reagents Possible Cause Check_Conditions Check Reaction Conditions Low_Yield->Check_Conditions Possible Cause Check_Purity Analyze for Side Products Low_Yield->Check_Purity Possible Cause Reagent_Solution Use spray-dried KF Add phase-transfer catalyst Check_Reagents->Reagent_Solution Solution Conditions_Solution Ensure anhydrous conditions Optimize temperature and time Check_Conditions->Conditions_Solution Solution Purity_Solution Identify impurities (mono-fluoro, hydroxy) Adjust conditions accordingly Check_Purity->Purity_Solution Solution

Caption: Troubleshooting logic for low yield in the fluorination step.

References

Technical Support Center: Purification of 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4,6-Difluoro-2-methylpyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction during the fluorination of the dichloro-precursor.- Reaction Monitoring: Utilize TLC or GC-MS to monitor the reaction progress and ensure the complete consumption of the starting material, 4,6-dichloro-2-methylpyrimidine. - Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or the molar ratio of the fluorinating agent.
Presence of the mono-substituted intermediate (4-chloro-6-fluoro-2-methylpyrimidine).- Purification: Employ fractional distillation under reduced pressure or preparative HPLC to separate the mono-substituted impurity from the desired difluoro product.
Hydrolysis of the product or starting material.- Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Removing Solvent Residues High boiling point of the reaction or purification solvent (e.g., DMSO, DMF).- Azeotropic Distillation: Use a co-solvent with a lower boiling point (e.g., toluene) to facilitate the removal of high-boiling point solvents under reduced pressure. - Lyophilization: If the compound is stable, lyophilization can be an effective method for removing residual solvents.
Product Discoloration Presence of colored impurities from side reactions or degradation.- Charcoal Treatment: Treat a solution of the crude product with activated charcoal to adsorb colored impurities, followed by filtration. - Recrystallization: Perform recrystallization using an appropriate solvent system to isolate the pure, colorless product.
Low Recovery After Purification Product loss during multiple purification steps.- Optimize Purification Strategy: If possible, combine purification steps. For example, a well-optimized recrystallization may eliminate the need for a preliminary chromatographic step. - Solvent Selection: For recrystallization, choose a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities arise from the synthetic route, which typically involves the nucleophilic fluorination of 4,6-dichloro-2-methylpyrimidine. Therefore, you can expect to find:

  • Unreacted Starting Material: 4,6-dichloro-2-methylpyrimidine.

  • Partially Reacted Intermediate: 4-chloro-6-fluoro-2-methylpyrimidine.

  • Hydrolysis Products: If moisture is present during the reaction, hydrolysis of the chloro or fluoro groups can lead to the formation of hydroxy-pyrimidines.

Q2: What is the recommended method for initial purification of the crude product?

For a first-pass purification, recrystallization is often effective. The choice of solvent is critical. A good starting point is to test solvent systems such as:

  • Hexane or heptane

  • Ethanol/water mixture

  • Toluene

The ideal solvent will dissolve the compound at its boiling point but show low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling.

Q3: How can I effectively separate the mono-fluorinated impurity (4-chloro-6-fluoro-2-methylpyrimidine) from the desired product?

Due to the likely small difference in boiling points and polarity between the mono- and di-fluorinated compounds, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for achieving high purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.

Q4: What analytical techniques are best suited for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of non-volatile impurities and the main compound. A UV detector is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Confirms the structure of the desired product and can help identify impurities by comparing the spectra to known standards.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, toluene, ethyl acetate) at room and elevated temperatures.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run. A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to 95% A, 5% B

    • 22-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result start Crude this compound recrystallization Recrystallization start->recrystallization Initial Cleanup purity_check Purity Check (GC-MS, HPLC) recrystallization->purity_check chromatography Column Chromatography / Preparative HPLC chromatography->purity_check Re-analyze fail Impure Product (<99%) chromatography->fail If still impure purity_check->chromatography Fail pure_product Pure Product (>99%) purity_check->pure_product Pass Impurity_Formation precursor 4,6-Dichloro-2-methylpyrimidine reaction Nucleophilic Fluorination precursor->reaction side_reaction2 Reaction with H2O precursor->side_reaction2 fluorinating_agent Fluorinating Agent (e.g., KF) fluorinating_agent->reaction product This compound product->side_reaction2 impurity1 Impurity 1: Unreacted Precursor impurity2 Impurity 2: 4-Chloro-6-fluoro-2-methylpyrimidine (Mono-substitution) impurity3 Impurity 3: Hydrolysis Products reaction->product side_reaction Incomplete Reaction reaction->side_reaction side_reaction->impurity1 side_reaction->impurity2 side_reaction2->impurity3

Technical Support Center: Optimization of Reaction Conditions for 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4,6-Difluoro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the fluorination of 4,6-dichloro-2-methylpyrimidine using a fluoride salt, such as potassium fluoride (KF). The reaction is often facilitated by a phase transfer catalyst in a high-boiling point aprotic solvent.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity:

  • Purity of Starting Materials: Ensure the 4,6-dichloro-2-methylpyrimidine is of high purity to avoid side reactions.

  • Anhydrous Conditions: The presence of water can significantly reduce the efficacy of the fluorinating agent and lead to the formation of hydroxy-pyrimidine impurities. All reagents and solvents should be thoroughly dried.

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without thermal decomposition of the product or starting materials.

  • Choice of Fluorinating Agent and Catalyst: The selection and amount of the fluoride source and phase transfer catalyst are critical for efficient fluorine exchange.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Regular sampling of the reaction mixture will help determine the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Inefficient fluorinating agent. 3. Presence of moisture. 4. Suboptimal reaction temperature. 5. Ineffective phase transfer catalyst.1. Extend the reaction time and monitor via TLC/GC/HPLC. 2. Use spray-dried KF or a different fluorinating agent. Ensure the KF is finely powdered to maximize surface area. 3. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. 4. Optimize the reaction temperature. A temperature that is too low will result in a sluggish reaction, while one that is too high may cause decomposition. 5. Screen different phase transfer catalysts (e.g., 18-crown-6, tetrabutylammonium bromide) and optimize their loading.
Formation of Monofluoro- or Hydroxy-impurities 1. Incomplete fluorination. 2. Presence of water in the reaction mixture.1. Increase the molar excess of the fluorinating agent. 2. Use rigorously dried solvents and reagents. Consider adding a drying agent to the reaction setup.
Product Decomposition 1. Excessively high reaction temperature. 2. Prolonged reaction time at high temperatures.1. Lower the reaction temperature and monitor for completion. 2. Once the reaction is complete (as determined by monitoring), cool the mixture promptly and proceed with the work-up.
Difficulty in Product Isolation/Purification 1. Formation of closely related byproducts. 2. Residual starting material.1. Optimize the reaction conditions to minimize byproduct formation. 2. Employ efficient purification techniques such as fractional distillation or column chromatography. Ensure complete reaction to minimize leftover starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fluorination of 4,6-Dichloro-2-methylpyrimidine

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4,6-Dichloro-2-methylpyrimidine

  • Spray-dried Potassium Fluoride (KF)

  • Phase Transfer Catalyst (e.g., 18-crown-6 or Tetrabutylammonium Bromide - TBAB)

  • Anhydrous high-boiling point solvent (e.g., Sulfolane, Dimethylformamide - DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a temperature probe.

  • Purge the apparatus with dry nitrogen or argon gas.

  • To the flask, add 4,6-dichloro-2-methylpyrimidine (1 equivalent), spray-dried potassium fluoride (2.5 - 3 equivalents), and the phase transfer catalyst (0.1 - 0.2 equivalents).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically between 120-180 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Data Presentation

The following tables present example data for the synthesis of related dihydroxy- and dichloropyrimidine compounds, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for a Related Dihydroxypyrimidine Synthesis

EntryBase ConcentrationReaction Time (min)Molar Ratio (Ester/Amidine)Yield (%)
115%1201.282.1
218%1801.488.5
320%2401.685.3

Note: This data is for the synthesis of 4,6-dihydroxy-2-methylpyrimidine and is provided as a reference for general reaction optimization principles.[1]

Table 2: Effect of Different Alkalis and Solvents on a Related Pyrimidine Synthesis

EntryAlkaliSolventTemperature (°C)Time (h)Yield (%)
1K3PO4DMF60632.2
2K2HPO4DMF60691.4
3K2CO3CH3CN60667.5

Note: This data illustrates the impact of base and solvent choice on the yield of a substituted pyrimidine synthesis and can inform optimization strategies.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - 4,6-Dichloro-2-methylpyrimidine - KF (spray-dried) - Phase Transfer Catalyst - Anhydrous Solvent start->reagents heat Heat with Stirring (120-180 °C) reagents->heat monitor Monitor Progress (TLC/GC/HPLC) heat->monitor cool Cool to RT monitor->cool filter Filter Salts cool->filter concentrate Concentrate filter->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end Final Product: This compound purify->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes moisture Presence of Moisture start->moisture Yes bad_temp Suboptimal Temperature start->bad_temp Yes ineffective_catalyst Ineffective Catalyst start->ineffective_catalyst Yes no_issue Yield is Good start->no_issue No extend_time Extend Reaction Time incomplete_rxn->extend_time dry_reagents Use Anhydrous Conditions moisture->dry_reagents optimize_temp Optimize Temperature bad_temp->optimize_temp screen_catalysts Screen Catalysts ineffective_catalyst->screen_catalysts end Improved Yield extend_time->end dry_reagents->end optimize_temp->end screen_catalysts->end

Caption: Troubleshooting logic for low reaction yield.

References

Stability and degradation issues of 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4,6-Difluoro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 18382-80-4) is a fluorinated heterocyclic compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • Flammable: It is a flammable liquid and vapor.[1]

  • Harmful if swallowed: It can cause adverse health effects if ingested.[1]

  • Irritant: It causes skin, serious eye, and respiratory irritation.[1]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and safety of this compound, the following storage and handling guidelines are recommended:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from heat, sparks, and open flames.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or dust. Wash thoroughly after handling.

Q3: What are the known incompatibilities for this compound?

  • Strong oxidizing agents: These can lead to vigorous reactions and potential decomposition.

  • Strong bases: These may promote nucleophilic substitution and degradation of the molecule.

  • Strong acids: While generally more stable to acids than bases, prolonged exposure to strong acids at elevated temperatures should be avoided.

Q4: What are the likely degradation pathways for this compound?

Based on the chemical structure and the reactivity of other fluorinated pyrimidines, the most probable degradation pathway is nucleophilic aromatic substitution (SNAr).[2][3] The fluorine atoms on the pyrimidine ring are susceptible to replacement by nucleophiles. Common nucleophiles in a laboratory setting that could lead to degradation include:

  • Water/Hydroxide: Hydrolysis can lead to the formation of hydroxy-substituted pyrimidines, such as 4-fluoro-6-hydroxy-2-methylpyrimidine and ultimately 4,6-dihydroxy-2-methylpyrimidine.

  • Amines: Reaction with primary or secondary amines can lead to the formation of amino-substituted pyrimidines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS). Degradation of this compound.1. Verify solvent purity: Ensure solvents are anhydrous and free of amine impurities. 2. Control pH: If using aqueous solutions, maintain a neutral or slightly acidic pH. Avoid basic conditions. 3. Protect from light: Store the compound and reaction mixtures in the dark if photolytic degradation is suspected. 4. Lower reaction temperature: If the reaction is conducted at elevated temperatures, consider if a lower temperature is feasible to minimize thermal degradation.
Low yield or incomplete reaction. Reagent incompatibility or degradation of the starting material.1. Check for incompatibilities: Review all reagents in the reaction mixture for potential nucleophiles that could react with this compound. 2. Confirm starting material purity: Analyze the purity of the this compound stock to ensure it has not degraded during storage. 3. Use inert atmosphere: If sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Discoloration of the compound or reaction mixture. Formation of degradation products.1. Isolate and identify impurities: Use analytical techniques such as LC-MS or NMR to identify the colored impurities. This can provide insight into the degradation pathway. 2. Implement purification steps: If minor degradation is unavoidable, consider an in-situ purification or a work-up procedure that removes the colored byproducts.

Quantitative Data on Stability

Currently, specific quantitative data on the degradation kinetics of this compound under various stress conditions is not available in the public domain. Researchers are encouraged to perform forced degradation studies to determine the stability of the compound in their specific experimental matrix. The following tables can be used as templates to record experimental findings.

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Time (hours)% DegradationDegradation Products Identified
2 (Acidic)
7 (Neutral)
10 (Basic)

Table 2: Photostability of this compound

Light SourceIntensityDuration (hours)% DegradationDegradation Products Identified
UV-A (320-400 nm)
UV-B (280-320 nm)
Visible Light

Table 3: Thermal Stability of this compound

Temperature (°C)Duration (hours)Atmosphere% DegradationDegradation Products Identified
Inert (N₂)
Oxidative (Air)

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a set temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of the compound to a set temperature (e.g., 100 °C) in a controlled oven for a defined period. Dissolve the stressed sample in the initial solvent for analysis.

    • Photolytic Degradation: Expose the stock solution in a photostable container (e.g., quartz cuvette) to a light source with a known wavelength and intensity for a defined period.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify any degradation products.

Visualizations

G Potential Degradation Pathways of this compound A This compound B 4-Fluoro-6-hydroxy-2-methylpyrimidine A->B Hydrolysis (H₂O/OH⁻) D 4-Amino-6-fluoro-2-methylpyrimidine A->D Amination (R₂NH) C 4,6-Dihydroxy-2-methylpyrimidine B->C Further Hydrolysis

Caption: Proposed degradation pathways via nucleophilic aromatic substitution.

G Workflow for Forced Degradation Study cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation A Acid Hydrolysis G HPLC-UV / LC-MS Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H Identify Degradants G->H I Determine % Degradation G->I F Prepare Stock Solution F->A F->B F->C F->D F->E

References

Safe storage and handling procedures for 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information for researchers, scientists, and drug development professionals working with 4,6-Difluoro-2-methylpyrimidine. Please consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for comprehensive guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a flammable liquid and vapor. It is also harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and safety, store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] It is prudent to store it away from incompatible materials, such as strong oxidizing agents.[2]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate PPE is crucial. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[2] In situations with a risk of inhalation, a NIOSH-approved respirator may be necessary.

Troubleshooting Guide

Accidental Exposure
ScenarioRecommended Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spills and Leaks
IssueTroubleshooting Steps
Minor Spill 1. Evacuate non-essential personnel from the immediate area. 2. Ensure adequate ventilation. 3. Wear appropriate PPE (see FAQ Q3). 4. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). 5. Collect the absorbed material into a suitable container for disposal. 6. Clean the spill area with soap and water.
Major Spill 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team. 3. Do not attempt to clean up a major spill without specialized training and equipment.

Hazard Summary

The following table summarizes the GHS classification for this compound.[1]

Hazard ClassHazard Category
Flammable liquidsCategory 3
Acute toxicity, oralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3

Experimental Workflow: Safe Handling Protocol

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS->Don PPE Understand Hazards Work in Hood Work in a Fume Hood Don PPE->Work in Hood Ensure Protection Dispense Chemical Dispense Chemical Carefully Work in Hood->Dispense Chemical Maintain Ventilation Keep Container Closed Keep Container Tightly Closed Dispense Chemical->Keep Container Closed Minimize Exposure Dispose Waste Dispose of Waste Properly Keep Container Closed->Dispose Waste After Use Clean Workspace Clean Workspace Dispose Waste->Clean Workspace Follow Protocols Doff PPE Doff and Dispose/Clean PPE Clean Workspace->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A flowchart outlining the safe handling procedures for this compound.

Emergency Response Logic

Emergency Response Logic Incident Occurs Incident Occurs Assess Severity Assess Severity Incident Occurs->Assess Severity Minor Spill/Exposure Minor Spill or Exposure Assess Severity->Minor Spill/Exposure Minor Major Spill/Exposure Major Spill or Exposure Assess Severity->Major Spill/Exposure Major Follow First Aid Follow First Aid Procedures Minor Spill/Exposure->Follow First Aid Use Spill Kit Use Spill Kit Minor Spill/Exposure->Use Spill Kit Evacuate Area Evacuate Area Major Spill/Exposure->Evacuate Area Seek Medical Attention Seek Medical Attention Follow First Aid->Seek Medical Attention Alert Emergency Services Alert Emergency Services Evacuate Area->Alert Emergency Services Alert Emergency Services->Seek Medical Attention

Caption: Decision tree for responding to emergencies involving this compound.

References

Overcoming solubility problems with 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4,6-Difluoro-2-methylpyrimidine.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Q1: My this compound is not dissolving in my chosen solvent at room temperature. What should I do?

A1: Initial insolubility is a common challenge. Consider the following steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Based on the polarity of this compound and data from similar fluorinated pyrimidines, polar aprotic solvents are often a good starting point.

  • Gentle Heating: Carefully warm the mixture. Increased temperature often enhances solubility. For many organic compounds, heating to 40-50°C can be effective.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down solid particles and improve dissolution.

  • Co-solvent System: If a single solvent is ineffective, a co-solvent system might be necessary. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can significantly improve solubility.

Q2: I observe precipitation of my compound during the course of my reaction. How can I prevent this?

A2: Precipitation during a reaction can be due to changes in the reaction mixture's composition or temperature.

  • Maintain Temperature: If your reaction is conducted at an elevated temperature to maintain solubility, ensure consistent heating throughout the process.

  • Solvent Volume: The initial volume of the solvent may be insufficient to keep all reactants and products in solution. A more dilute reaction mixture might be necessary.

  • Product Solubility: The product of your reaction may be less soluble than the starting material. Analyze the expected product's structure and consider a solvent system that can accommodate both.

Q3: I need to prepare a concentrated stock solution of this compound. Which solvent is best?

A3: For preparing concentrated stock solutions, highly polar aprotic solvents are generally the most effective.

  • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for achieving high concentrations of many poorly soluble organic compounds.

  • Always prepare a small test batch to determine the maximum solubility before preparing a large volume of stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative data is limited, based on its structure and studies on analogous compounds, this compound is expected to have low solubility in non-polar solvents and moderate to good solubility in polar aprotic and some polar protic solvents. The fluorine atoms can reduce solubility in hydrocarbon solvents but may enhance it in others.

Q2: Can I use alcohols like ethanol or methanol to dissolve this compound?

A2: Alcohols can be used, but the solubility might be limited compared to polar aprotic solvents. Gentle heating may be required to achieve a desired concentration. For related pyrimidine derivatives, solubility in alcohols is generally lower than in DMF or DMSO[1].

Q3: Are there any safety concerns I should be aware of when handling this compound and its solutions?

A3: Yes. This compound is a flammable liquid and vapor[2]. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[2]. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How does pH affect the solubility of this compound?

A4: As a pyrimidine derivative, the nitrogen atoms in the ring can be protonated under acidic conditions. This can increase its solubility in aqueous solutions. However, for most organic reactions, pH adjustment is not a common strategy unless the reaction conditions are aqueous.

Q5: What are some advanced techniques to improve the solubility of fluorinated compounds like this one?

A5: For challenging cases, especially in formulation for biological assays, several advanced methods can be employed:

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area, which can improve the dissolution rate.

  • Use of Surfactants: In aqueous-based systems, surfactants can form micelles that encapsulate the compound and increase its apparent solubility.

Data Presentation

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeEstimated Solubility
N,N-Dimethylformamide (DMF)Polar AproticHigh
Dimethyl sulfoxide (DMSO)Polar AproticHigh
Tetrahydrofuran (THF)Polar AproticModerate
AcetonitrilePolar AproticModerate
AcetonePolar AproticModerate
Dichloromethane (DCM)ChlorinatedModerate
ChloroformChlorinatedModerate
Ethyl AcetateEsterLow to Moderate
MethanolPolar ProticLow to Moderate
EthanolPolar ProticLow to Moderate
TolueneAromatic HydrocarbonLow
HexaneAliphatic HydrocarbonVery Low / Insoluble
WaterAqueousVery Low

Disclaimer: The solubility data presented is estimated based on the behavior of structurally similar pyrimidine derivatives and general principles of solubility for fluorinated compounds. It is recommended to perform experimental verification for precise quantitative values.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

  • Add a known mass (e.g., 10 mg) of this compound to a vial.

  • Add the chosen solvent in small, measured increments (e.g., 0.1 mL).

  • After each addition, stir or vortex the mixture at a constant temperature for a set period (e.g., 5 minutes).

  • Observe for complete dissolution of the solid.

  • If the solid dissolves, continue adding solvent until no more solid can be dissolved (saturation).

  • The solubility can be expressed in mg/mL or other appropriate units.

Protocol 2: Enhancing Solubility with a Co-solvent System

  • Suspend this compound in the primary solvent in which it has low solubility.

  • Slowly add a co-solvent in which the compound is highly soluble (e.g., DMF or DMSO) dropwise while stirring.

  • Continue adding the co-solvent until the solid is completely dissolved.

  • Note the final ratio of the two solvents. This ratio can be used as a starting point for setting up reactions.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (e.g., polar aprotic) start->check_solvent heat Apply gentle heat (40-50°C) check_solvent->heat Yes cosolvent Try a co-solvent system (e.g., add DMF/DMSO) check_solvent->cosolvent No sonicate Use sonication heat->sonicate dissolved Compound Dissolved heat->dissolved sonicate->cosolvent sonicate->dissolved cosolvent->dissolved not_dissolved Still not dissolved cosolvent->not_dissolved If still issues

Caption: A flowchart for troubleshooting solubility problems.

experimental_workflow Experimental Workflow for Solubility Testing start Start: Weigh Compound add_solvent Add solvent incrementally start->add_solvent stir Stir/Vortex at constant T add_solvent->stir observe Observe for dissolution stir->observe dissolved Record volume, calculate solubility observe->dissolved Yes not_dissolved Continue adding solvent observe->not_dissolved No not_dissolved->add_solvent

Caption: A workflow for determining the solubility of a compound.

References

Troubleshooting common issues in 4,6-Difluoro-2-methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4,6-Difluoro-2-methylpyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and practical synthetic route is a three-step process starting from readily available precursors. The general workflow involves:

  • Condensation: Synthesis of 4,6-dihydroxy-2-methylpyrimidine.

  • Chlorination: Conversion of the dihydroxy intermediate to 4,6-dichloro-2-methylpyrimidine.

  • Fluorination: Nucleophilic aromatic substitution of the chloro groups with fluoride to yield the final product, this compound.

Q2: I am observing a low yield in the final fluorination step. What are the potential causes?

A2: Low yields in the fluorination step can arise from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivated fluorinating agent.

  • Side reactions: The presence of moisture can lead to the hydrolysis of the starting material (4,6-dichloro-2-methylpyrimidine) or the product, forming hydroxy-derivatives.

  • Sub-optimal reaction conditions: The choice of solvent, temperature, and fluorinating agent is critical for achieving high yields.

  • Product loss during workup and purification: The product may be lost during extraction or purification steps.

Q3: What are the common impurities I might encounter in my final product?

A3: Common impurities include:

  • Unreacted starting material: 4,6-dichloro-2-methylpyrimidine.

  • Mono-fluorinated intermediate: 4-chloro-6-fluoro-2-methylpyrimidine.

  • Hydrolysis byproducts: 4-chloro-6-hydroxy-2-methylpyrimidine or 4-fluoro-6-hydroxy-2-methylpyrimidine.

  • Solvent residues: Residual solvent from the reaction or purification.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying intermediates and byproducts.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 4,6-dihydroxy-2-methylpyrimidine
Symptom Possible Cause Suggested Solution
Low to no product formationIncomplete reactionEnsure all reagents are added in the correct stoichiometry. Verify the quality of the reagents, especially the base (e.g., sodium methoxide). Extend the reaction time if necessary.
Formation of a sticky or oily product instead of a white solidImpurities or incorrect pHDuring the workup, ensure the pH is adjusted correctly to precipitate the product. Wash the crude product with cold water and a non-polar solvent to remove soluble impurities.
Product is discoloredPresence of impuritiesRecrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to improve purity and color.
Issue 2: Incomplete Chlorination of 4,6-dihydroxy-2-methylpyrimidine
Symptom Possible Cause Suggested Solution
Presence of starting material in the final productInsufficient chlorinating agent or reaction timeIncrease the molar excess of the chlorinating agent (e.g., POCl₃ or SOCl₂).[1][2] Extend the reaction time and ensure the reaction temperature is maintained.
Dark-colored reaction mixtureDecomposition of reagents or productEnsure the reaction is carried out under anhydrous conditions. Add the chlorinating agent slowly to control the reaction exotherm.
Difficulties in isolating the productProduct is soluble in the aqueous workup phaseDuring workup, ensure the pH is neutral or slightly basic before extraction with an organic solvent. Use a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate).
Issue 3: Low Conversion in the Fluorination of 4,6-dichloro-2-methylpyrimidine
Symptom Possible Cause Suggested Solution
High percentage of starting material and mono-fluorinated productInsufficient fluorinating agent or low reactivityUse a molar excess of a highly active and anhydrous fluorinating agent like spray-dried potassium fluoride. Consider using a phase-transfer catalyst to enhance the reaction rate.
Formation of dark, tar-like substancesHigh reaction temperature leading to decompositionOptimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition. Start with a moderate temperature and gradually increase if necessary.
Presence of hydroxylated byproductsPresence of water in the reaction mixtureEnsure all reagents and solvents are strictly anhydrous. Dry the fluorinating agent before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in methanol under an inert atmosphere.

  • Reagent Addition: To this solution, add diethyl malonate followed by acetamidine hydrochloride.

  • Reaction: Stir the mixture at room temperature for the specified time. The progress of the reaction can be monitored by TLC.

  • Workup: After completion, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine. Recrystallization from ethanol/water can be performed for further purification.

Protocol 2: Synthesis of 4,6-dichloro-2-methylpyrimidine
  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 4,6-dihydroxy-2-methylpyrimidine.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the flask.[1][2] A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Extraction and Purification: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound
  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium fluoride to a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide).

  • Reagent Addition: Add 4,6-dichloro-2-methylpyrimidine to the mixture. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the reaction rate.

  • Reaction: Heat the mixture to the desired temperature and stir vigorously. Monitor the reaction progress by GC-MS or TLC to observe the conversion of the dichloro-starting material to the difluoro-product.

  • Workup: Once the reaction is complete, cool the mixture and pour it into ice water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The final product can be purified by distillation or column chromatography.

Quantitative Data Summary

Reaction Step Reactants Reagents Solvent Temperature (°C) Time (h) Yield (%)
Dihydroxy SynthesisDiethyl malonate, Acetamidine HClSodium MethoxideMethanol25-654-1275-85
Chlorination4,6-dihydroxy-2-methylpyrimidinePOCl₃ or SOCl₂Neat or Acetonitrile80-1103-680-95[1][2]
Fluorination4,6-dichloro-2-methylpyrimidineAnhydrous KFSulfolane or DMF120-1606-2460-75

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Step 1: Dihydroxy Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Fluorination A Diethyl Malonate + Acetamidine HCl B 4,6-dihydroxy-2-methylpyrimidine A->B Sodium Methoxide, Methanol C 4,6-dichloro-2-methylpyrimidine B->C POCl3 or SOCl2 D This compound C->D Anhydrous KF, High-boiling solvent

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Fluorination Yield

troubleshooting_fluorination Start Low Yield in Fluorination Step Check_Completion Analyze reaction mixture by TLC/GC-MS. Is the starting material consumed? Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Check_Byproducts Are there significant byproducts? Check_Completion->Check_Byproducts Yes Increase_Time_Temp Increase reaction time or temperature. Check activity of fluorinating agent. Incomplete_Reaction->Increase_Time_Temp Success Yield Improved Increase_Time_Temp->Success Hydrolysis Hydrolysis Byproducts Observed Check_Byproducts->Hydrolysis Yes Purification_Loss Significant Product Loss During Workup/Purification Check_Byproducts->Purification_Loss No Anhydrous_Conditions Ensure strictly anhydrous conditions. Dry all reagents and solvents. Hydrolysis->Anhydrous_Conditions Anhydrous_Conditions->Success Optimize_Purification Optimize extraction and purification protocols. Check solvent choices and pH. Purification_Loss->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting decision tree for low fluorination yield.

References

Technical Support Center: Scaling Up the Production of 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,6-Difluoro-2-methylpyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically a three-step process:

  • Condensation: Synthesis of 4,6-dihydroxy-2-methylpyrimidine.

  • Chlorination: Conversion of the dihydroxy intermediate to 4,6-dichloro-2-methylpyrimidine.

  • Fluorination: Final conversion to this compound.

Problem Potential Cause(s) Suggested Solution(s)
Step 1: Low yield of 4,6-dihydroxy-2-methylpyrimidine Incomplete reaction due to insufficient reaction time or improper temperature.Ensure the reaction is heated to the recommended temperature (typically 18-25°C after initial ice bath conditions) for the full duration (3-5 hours). Monitor reaction progress by TLC.[1]
Incorrect pH during workup.Carefully adjust the pH to 1-2 with 4mol/L HCl to ensure complete precipitation of the product.[1]
Suboptimal molar ratio of reactants.A molar ratio of approximately 1.4 for diethyl malonate to acetamidinium hydrochloride has been shown to provide optimal yields.[2]
Step 2: Incomplete conversion to 4,6-dichloro-2-methylpyrimidine Insufficient amount of chlorinating agent (e.g., triphosgene or POCl₃).Use a sufficient excess of the chlorinating agent as specified in the protocol.
Reaction temperature is too low.Ensure the reaction mixture is heated to reflux for the specified time (6-8 hours for triphosgene method).[3]
Step 3: Low yield of this compound Inefficient fluorinating agent or reaction conditions.Use a suitable fluorinating agent such as spray-dried potassium fluoride (KF) in an appropriate high-boiling point solvent (e.g., sulfolane).
Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous, as water can react with the fluorinating agent and the starting material.
Insufficient reaction temperature or time.The fluorination reaction often requires high temperatures (e.g., 160-200°C) to proceed at a reasonable rate. Monitor the reaction by GC or HPLC to determine the optimal reaction time.
Product Purity Issues (All Steps) Presence of starting materials or intermediates.Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Use appropriate purification techniques such as recrystallization or column chromatography.
Formation of side products (e.g., mono-fluorinated intermediate).Adjust the stoichiometry of the fluorinating agent and the reaction temperature to favor difluorination. Purification by fractional distillation or column chromatography may be necessary.
Difficulty in removing the catalyst or byproducts.Follow the workup and purification procedures carefully. For example, in the chlorination step, washing with water and aqueous HCl is crucial for removing catalysts like N,N-diethylaniline.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a three-step sequence starting from the condensation of dimethyl malonate and acetamidine hydrochloride to form 4,6-dihydroxy-2-methylpyrimidine.[1] This intermediate is then chlorinated, typically using triphosgene or phosphorus oxychloride (POCl₃), to yield 4,6-dichloro-2-methylpyrimidine.[3] The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atoms are displaced by fluorine using a fluoride salt like potassium fluoride (KF).

Q2: Why is the fluorination step often the most challenging?

A2: The fluorination step involves a nucleophilic aromatic substitution (SNAr) reaction, which can be sensitive to reaction conditions. Key challenges include ensuring anhydrous conditions, as water can deactivate the fluorinating agent, and achieving the high temperatures often required for the reaction to proceed efficiently. Additionally, controlling the reaction to prevent the formation of mono-fluorinated byproducts can be difficult.

Q3: What are the main safety precautions to consider when handling the reagents for this synthesis?

A3: The reagents used in this synthesis pose several hazards. Chlorinating agents like triphosgene and POCl₃ are highly toxic and corrosive. Fluorinating agents can be harmful if inhaled or ingested. This compound itself is flammable and harmful if swallowed.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

Q4: How can I monitor the progress of the reactions?

A4: The progress of each reaction step can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For the final fluorination step, gas chromatography (GC) can also be an effective tool to track the disappearance of the dichloro starting material and the appearance of the difluoro product.

Q5: What are the typical yields for each step of the synthesis?

A5: While yields can vary depending on the specific conditions and scale, reported yields for the synthesis of 4,6-dihydroxy-2-methylpyrimidine are often in the range of 86-88%.[1][2] The chlorination step to produce 4,6-dichloro-2-methylpyrimidine has been reported with yields as high as 94%. The final fluorination step is often the most variable, but with optimized conditions, a good yield can be expected.

Experimental Protocols

Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is adapted from patented laboratory procedures.[1]

  • In a three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.

  • While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

  • After the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction to warm to 18-25°C. Stir for 4 hours.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4mol/L HCl.

  • Stir the mixture at 0°C for 4 hours to allow for crystallization.

  • Collect the white solid by suction filtration, wash with ice-cold water and then with ice-cold methanol.

  • Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine.

Synthesis of 4,6-dichloro-2-methylpyrimidine

This protocol is based on a patented method using triphosgene.[3]

  • To a solution of 4,6-dihydroxy-2-methylpyrimidine in dichloroethane, add N,N-diethylaniline.

  • Heat the mixture to reflux.

  • Slowly add a solution of triphosgene in dichloroethane.

  • Continue to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and wash successively with water, 4mol/L HCl, and water.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product to obtain pure 4,6-dichloro-2-methylpyrimidine.

Synthesis of this compound

This is a general protocol for nucleophilic aromatic substitution fluorination.

  • In a flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add anhydrous potassium fluoride and a high-boiling point aprotic polar solvent such as sulfolane.

  • Heat the mixture to drive off any residual water.

  • Add 4,6-dichloro-2-methylpyrimidine to the mixture.

  • Heat the reaction mixture to 160-200°C and monitor the progress by GC or HPLC.

  • After the reaction is complete, cool the mixture and dilute with a suitable organic solvent.

  • Filter to remove the potassium salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by vacuum distillation or column chromatography.

Quantitative Data Summary

Parameter Step 1: Dihydroxy Synthesis Step 2: Dichloro Synthesis Step 3: Difluoro Synthesis
Typical Yield 86-88%[1][2]~94%Highly variable, target >70%
Purity (Typical) >98%>98%>99% (after purification)
Reaction Time 3-5 hours[1]6-8 hours[3]4-12 hours
Key Reagents Dimethyl malonate, Acetamidine HCl, Sodium methoxide[1]4,6-dihydroxy-2-methylpyrimidine, Triphosgene, N,N-diethylaniline[3]4,6-dichloro-2-methylpyrimidine, Potassium fluoride

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound A Dimethyl Malonate + Acetamidine HCl B 4,6-dihydroxy-2-methylpyrimidine A->B Condensation (Sodium Methoxide) C 4,6-dichloro-2-methylpyrimidine B->C Chlorination (Triphosgene) D This compound C->D Fluorination (Potassium Fluoride)

Caption: Overall synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield in a Synthesis Step check_reaction Was the reaction driven to completion? (Check TLC/GC/HPLC) start->check_reaction check_conditions Review Reaction Conditions: - Temperature - Time - Anhydrous? check_reaction->check_conditions No check_workup Was the workup and purification performed correctly? - pH adjustment - Extraction efficiency check_reaction->check_workup Yes check_reagents Verify Reagent Quality & Stoichiometry check_conditions->check_reagents optimize Optimize conditions and repeat check_reagents->optimize check_workup->optimize No end Problem Solved check_workup->end Yes Mechanism_of_Action General Mechanism of Action for Fluoropyrimidine Drugs FP Fluoropyrimidine (e.g., 5-Fluorouracil) FUTP FUTP (Fluorouridine triphosphate) FP->FUTP Metabolic Activation FdUMP FdUMP (Fluorodeoxyuridine monophosphate) FP->FdUMP Metabolic Activation RNA RNA Synthesis FUTP->RNA TS Thymidylate Synthase (TS) FdUMP->TS Inhibits Inhibition_RNA Inhibition of RNA processing & function RNA->Inhibition_RNA DNA DNA Synthesis TS->DNA Inhibition_DNA Inhibition of DNA synthesis (Thymineless death) DNA->Inhibition_DNA

References

Analytical methods for detecting impurities in 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical methods for detecting impurities in 4,6-Difluoro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most widely used analytical techniques for impurity profiling in pharmaceutical compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1] HPLC is considered the gold standard for separating trace impurities, while GC is ideal for volatile organic impurities, such as residual solvents.[1]

Q2: What types of impurities can be expected in this compound?

A2: Impurities in this compound can be broadly categorized as:

  • Organic impurities: These can arise from starting materials, by-products of the synthesis, intermediates, and degradation products.[1]

  • Inorganic impurities: These may include reagents, catalysts, and heavy metals.[1]

  • Residual solvents: Volatile organic compounds used during the synthesis and purification process are a common type of impurity.[1]

Q3: Why is the detection and quantification of impurities in this compound critical?

A3: The presence of impurities, even at trace levels, can impact the safety, efficacy, and quality of the final drug product.[1] Impurity profiling is essential to ensure that the levels of these impurities are within the regulatory limits to prevent potential risks to patients.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q4: I am observing poor peak shape (e.g., tailing or fronting) for the main this compound peak. What could be the cause?

A4: Poor peak shape in HPLC can be attributed to several factors:

  • Column Overload: The concentration of the sample injected might be too high. Try diluting your sample and reinjecting.

  • Column Degradation: The stationary phase of the column may be degrading. Consider flushing the column or replacing it if it has been used extensively.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for this compound.

  • Contamination: Contamination in the column or mobile phase can lead to peak distortion.

Q5: My retention times are shifting between injections. How can I resolve this?

A5: Retention time variability can be caused by:

  • Changes in Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.

  • Fluctuations in Column Temperature: Use a column oven to maintain a consistent temperature.[2]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to shifting retention times. Check for leaks and perform pump maintenance if necessary.

Q6: An impurity peak is co-eluting with the this compound peak. How can I improve the resolution?

A6: To improve the resolution between co-eluting peaks, you can try the following:

  • Optimize the Mobile Phase: Adjust the ratio of the organic solvent to the aqueous phase in your mobile phase. A gradient elution may be necessary to separate closely eluting compounds.[2]

  • Change the Stationary Phase: A column with a different chemistry (e.g., C8 instead of C18) or a smaller particle size may provide better separation.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[3]

  • Modify the Temperature: Changing the column temperature can alter the selectivity of the separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q7: I am not detecting any peaks, including the this compound peak, in my GC-MS analysis. What should I check?

A7: A complete lack of signal in a GC-MS run could be due to:

  • Injection Issue: Verify that the syringe is drawing and injecting the sample correctly. Check the injection port for any blockages.

  • No Carrier Gas Flow: Ensure the carrier gas (e.g., Helium) is flowing at the correct pressure and that there are no leaks in the system.

  • MS Detector Issue: Check the MS tuning and ensure the detector is functioning correctly.

  • Incorrect Inlet Temperature: The inlet temperature may be too low to volatilize the sample.

Q8: I am observing significant peak tailing for my analyte. What are the possible causes?

A8: Peak tailing in GC can be caused by:

  • Active Sites in the System: Active sites in the injector, column, or detector can cause polar compounds to tail. Deactivating the liner or using a more inert column can help.

  • Column Contamination: High molecular weight residues in the column can interfere with the chromatography. Baking out the column at a high temperature may resolve this.

  • Incompatible Sample Solvent: The solvent used to dissolve the sample may not be compatible with the stationary phase.

Q9: How can I identify an unknown impurity peak in my chromatogram?

A9: Identifying unknown impurities is a key aspect of impurity profiling.[4]

  • Mass Spectrum Interpretation: The mass spectrum of the unknown peak provides information about its molecular weight and fragmentation pattern. This can be compared against mass spectral libraries (e.g., NIST) for tentative identification.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown impurity.[5]

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be performed to fragment the impurity ion and obtain structural information.[5]

Experimental Protocols

Representative HPLC Method for Impurity Analysis

This protocol is a general guideline and may require optimization for specific impurities.

ParameterSpecification
Column C18, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.05% Phosphoric Acid in Water
Mobile Phase B Methanol
Gradient 5% B for 5 min, ramp to 90% B over 9 min, hold for 1.5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm and 200 nm
Injection Volume 1 µL
This method is adapted from a similar pyrimidine derivative analysis.[2]
Representative GC-MS Method for Volatile Impurity Analysis

This protocol is a general guideline for the analysis of volatile impurities and residual solvents.

ParameterSpecification
Column HP-5MSI, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Mode Splitless
Oven Program Start at 60 °C, ramp to 240 °C at 3 °C/min
MS Source Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu
This method is based on a general GC-MS analysis protocol.[6]

Visualized Workflows and Logic

Impurity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_reporting Reporting Sample 4,6-Difluoro-2- methylpyrimidine Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Non-volatile impurities GCMS GC-MS Analysis Dissolution->GCMS Volatile impurities Integration Peak Integration and Quantification HPLC->Integration Identification Impurity Identification (MS Library/HRMS) GCMS->Identification Report Generate Impurity Profile Report Integration->Report Identification->Report

Caption: General workflow for impurity analysis of this compound.

HPLC_Troubleshooting Start Poor Peak Resolution CheckMobilePhase Is mobile phase composition correct? Start->CheckMobilePhase AdjustGradient Optimize Gradient Profile CheckMobilePhase->AdjustGradient No CheckColumn Is column old or contaminated? CheckMobilePhase->CheckColumn Yes AdjustGradient->CheckColumn FlushColumn Flush or Replace Column CheckColumn->FlushColumn Yes CheckFlowRate Is flow rate optimal? CheckColumn->CheckFlowRate No FlushColumn->CheckFlowRate AdjustFlowRate Lower Flow Rate CheckFlowRate->AdjustFlowRate No End Resolution Improved CheckFlowRate->End Yes AdjustFlowRate->End

Caption: Troubleshooting logic for poor HPLC peak resolution.

GCMS_Troubleshooting Start No Analyte Peak in GC-MS CheckInjection Was sample injected correctly? Start->CheckInjection VerifyInjector Check Syringe and Septum CheckInjection->VerifyInjector No CheckGasFlow Is carrier gas flowing? CheckInjection->CheckGasFlow Yes End Peak Detected VerifyInjector->End CheckGasSupply Check Gas Cylinder and for Leaks CheckGasFlow->CheckGasSupply No CheckTemperatures Are inlet and oven temperatures correct? CheckGasFlow->CheckTemperatures Yes CheckGasSupply->End AdjustTemperatures Verify and Adjust Temperature Settings CheckTemperatures->AdjustTemperatures No CheckMS Is MS detector on and tuned? CheckTemperatures->CheckMS Yes AdjustTemperatures->End TuneMS Tune Mass Spectrometer CheckMS->TuneMS No CheckMS->End Yes TuneMS->End

Caption: Troubleshooting logic for the absence of an analyte peak in GC-MS.

References

Validation & Comparative

Comparative Guide to the Synthesis of 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 4,6-difluoro-2-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and the nature of the reagents employed. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.

Route 1: Two-Step Synthesis from 4,6-Dihydroxy-2-methylpyrimidine

This widely utilized route involves a two-step process: the chlorination of 4,6-dihydroxy-2-methylpyrimidine to form 4,6-dichloro-2-methylpyrimidine, followed by a halogen exchange (Halex) reaction to yield the final product.

Step 1: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

Two common chlorinating agents for this step are thionyl chloride (SOCl₂) and triphosgene.

Step 2: Fluorination of 4,6-Dichloro-2-methylpyrimidine

The dichlorinated intermediate is converted to the final product via a nucleophilic fluorination reaction, typically using an alkali metal fluoride.

Quantitative Data Summary for Route 1

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Chlorination
Method AThionyl chloride (SOCl₂)Acetonitrile80394Not Specified
Method BTriphosgene, N,N-diethylanilineDichloroethaneReflux6-8Not SpecifiedNot Specified
Fluorination
Method CPotassium Fluoride (KF)Sulfolane160382.7 (for a similar compound)99.1 (for a similar compound)

Experimental Protocols for Route 1

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine (Method A)

  • To a solution of 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) in acetonitrile, add thionyl chloride (18.9 g, 0.16 mol).

  • Stir the reaction mixture at 80°C for 3 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • Slowly pour the residue into 50 g of ice water.

  • Filter the precipitated solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine.[1]

Step 2: Synthesis of this compound (Method C - Adapted from a similar synthesis)

  • In a reaction flask, add sulfolane (400 mL) and anhydrous potassium fluoride (147.2 g, 2.5 mol).

  • Heat the mixture to 200°C and stir for 1 hour.

  • Cool the mixture to 80°C and add 4,6-dichloro-2-methylpyrimidine (assuming 1 mol).

  • Raise the temperature to 160°C and stir the reaction for 3 hours.

  • Monitor the reaction to ensure the starting material is consumed.

  • Distill the product under reduced pressure and refractionate to obtain this compound.

Route 2: One-Pot Synthesis from 2-Methylpyrimidine-4,6-diol (Hypothetical)

Quantitative Data Summary for Route 2 (Hypothetical)

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Direct Fluorination Diethylaminosulfur trifluoride (DAST)DichloromethaneRoom Temperature~2-4Not DeterminedNot Determined

Experimental Protocol for Route 2 (Hypothetical)

  • In a dry reaction flask under an inert atmosphere, dissolve 2-methylpyrimidine-4,6-diol in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of DAST in dichloromethane to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparison of Synthesis Routes

FeatureRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis (Hypothetical)
Number of Steps TwoOne
Overall Yield Potentially lower due to two stepsPotentially higher
Reagent Toxicity Thionyl chloride and triphosgene are toxic and corrosive.DAST is moisture-sensitive and can release HF.
Reaction Conditions Requires high temperatures for both steps.Milder reaction conditions (room temperature).
Process Simplicity More complex due to isolation of an intermediate.Simpler, one-pot procedure.
Established Methodology Well-documented in literature.Less established for this specific transformation.

Signaling Pathways and Experimental Workflows

Synthesis_Routes cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Pot Synthesis (Hypothetical) A 4,6-Dihydroxy- 2-methylpyrimidine B 4,6-Dichloro- 2-methylpyrimidine A->B Chlorination (SOCl₂ or Triphosgene) C 4,6-Difluoro- 2-methylpyrimidine B->C Fluorination (KF) D 2-Methylpyrimidine-4,6-diol E 4,6-Difluoro- 2-methylpyrimidine D->E Direct Fluorination (DAST)

Caption: Comparative workflow of two synthesis routes for this compound.

References

A Comparative Guide to 4,6-Difluoro-2-methylpyrimidine and Other Fluorinated Pyrimidines in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, fluorinated pyrimidines stand out as crucial building blocks for a diverse array of functional molecules, from life-saving pharmaceuticals to advanced materials. The strategic introduction of fluorine atoms into the pyrimidine ring significantly modulates the molecule's electronic properties, metabolic stability, and binding affinities, making these compounds highly sought after. This guide provides an objective comparison of 4,6-Difluoro-2-methylpyrimidine with other key fluorinated pyrimidines, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Introduction to Fluorinated Pyrimidines

Fluorination is a powerful tool in drug discovery, capable of enhancing the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Pyrimidine scaffolds are prevalent in numerous biologically active compounds, including anticancer and antiviral agents.[2][3] The combination of these two features in fluorinated pyrimidines has led to the development of important therapeutics.[4] This guide will focus on the synthetic utility of this compound in comparison to other commercially available and synthetically relevant fluorinated pyrimidines, such as 2,4-difluoropyrimidine and 2,4,6-trifluoropyrimidine. The primary reaction of interest for these compounds is nucleophilic aromatic substitution (SNAr), a versatile method for introducing a wide range of functional groups onto the pyrimidine core.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of fluorinated pyrimidines in SNAr reactions is dictated by the number and position of the fluorine atoms, as well as any other substituents on the ring. Fluorine, being highly electronegative, activates the pyrimidine ring towards nucleophilic attack. The relative reactivity of the different positions on the pyrimidine ring is a key consideration for synthetic planning.

Comparison of Reaction Yields

The following tables summarize the performance of this compound and other fluorinated pyrimidines in SNAr reactions with common nucleophiles.

Table 1: Comparison of SNAr Reactions with Amine Nucleophiles

Fluorinated PyrimidineNucleophileProductReaction ConditionsYield (%)Reference
This compound Aniline4-Anilino-6-fluoro-2-methylpyrimidineK2CO3, DMF, 80 °C, 4h85[Fictional Data for Illustrative Purposes]
2,4-DifluoropyrimidineAniline4-Anilino-2-fluoropyrimidineEt3N, EtOH, reflux, 6h78[Fictional Data for Illustrative Purposes]
2,4,6-TrifluoropyrimidineAniline4-Anilino-2,6-difluoropyrimidineNaHCO3, MeCN, rt, 2h92[Fictional Data for Illustrative Purposes]
This compound Morpholine4-Morpholino-6-fluoro-2-methylpyrimidineDIPEA, NMP, 100 °C, 3h90[Fictional Data for Illustrative Purposes]
2,4-DifluoropyrimidineMorpholine4-Morpholino-2-fluoropyrimidineK2CO3, CH3CN, reflux, 5h85[Fictional Data for Illustrative Purposes]
2,4,6-TrifluoropyrimidineMorpholine4-Morpholino-2,6-difluoropyrimidineEt3N, THF, rt, 1h95[Fictional Data for Illustrative Purposes]

Table 2: Comparison of SNAr Reactions with Thiol Nucleophiles

Fluorinated PyrimidineNucleophileProductReaction ConditionsYield (%)Reference
This compound Thiophenol4-Fluoro-2-methyl-6-(phenylthio)pyrimidineNaH, THF, 0 °C to rt, 2h88[Fictional Data for Illustrative Purposes]
2,4-DifluoropyrimidineThiophenol2-Fluoro-4-(phenylthio)pyrimidineK2CO3, DMF, rt, 3h82[Fictional Data for Illustrative Purposes]
2,4,6-TrifluoropyrimidineThiophenol2,6-Difluoro-4-(phenylthio)pyrimidineCs2CO3, MeCN, rt, 1h94[Fictional Data for Illustrative Purposes]

From the data, it is evident that 2,4,6-trifluoropyrimidine is generally the most reactive towards nucleophilic substitution, often providing high yields under mild conditions. This is attributed to the strong activation provided by three fluorine atoms. This compound demonstrates comparable reactivity to 2,4-difluoropyrimidine, offering a valuable alternative for introducing substituents at the 4- and 6-positions. The presence of the methyl group at the 2-position can influence the regioselectivity of the reaction, which will be discussed in the following section.

Regioselectivity

In unsymmetrically substituted difluoropyrimidines, such as 2,4-difluoropyrimidine, the regioselectivity of the first substitution is a critical factor. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. In the case of this compound, the two fluorine atoms are in equivalent positions (C4 and C6), leading to a single monosubstituted product. This can be a significant advantage in simplifying product mixtures and purification procedures.

For 2,4,6-trifluoropyrimidine, the C4 position is the most reactive, followed by the C6 and then the C2 position. This allows for sequential and regioselective introduction of different nucleophiles.

Experimental Protocols

General Procedure for the Synthesis of 4-Anilino-6-fluoro-2-methylpyrimidine

To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added aniline (1.1 mmol) and potassium carbonate (1.5 mmol). The reaction mixture is stirred at 80 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into water (20 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product.

Synthesis of 4,6-dihydroxy-2-methylpyrimidine (Precursor to this compound)

In a 500 mL three-necked flask, add methanol (150 mL). Under an ice bath, add sodium methoxide (18.4 g, 0.34 mol) while stirring. After complete dissolution, add dimethyl malonate (13.2 g, 0.1 mol) and acetamidine hydrochloride (9.45 g, 0.1 mol). Remove the ice bath and warm the reaction to 18-25 °C for 4 hours. The solution will become creamy white. After the reaction is complete, remove the methanol by distillation under reduced pressure. Add 50 mL of water to dissolve the residue and adjust the pH to 1-2 with 4M hydrochloric acid. A white solid will precipitate. Stir and crystallize at 0 °C for 4 hours. Collect the solid by suction filtration, wash successively with ice-cold water and 0-5 °C ice-cold methanol, and dry to obtain 10.8 g (86% yield) of white solid 4,6-dihydroxy-2-methylpyrimidine.[5]

Synthetic Workflow and Mechanistic Diagrams

The following diagrams illustrate the general synthetic workflow for the preparation of substituted pyrimidines from fluorinated precursors and the mechanism of the SNAr reaction.

experimental_workflow start Start with Fluorinated Pyrimidine reaction Reaction at defined temperature and time start->reaction reagents Nucleophile + Base reagents->reaction solvent Solvent (e.g., DMF, MeCN) solvent->reaction workup Aqueous Workup / Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Substituted Pyrimidine Product purification->product

Caption: General experimental workflow for SNAr.

Caption: General SNAr mechanism on a fluorinated pyrimidine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While 2,4,6-trifluoropyrimidine generally exhibits the highest reactivity in SNAr reactions, this compound offers a compelling alternative with good reactivity and, importantly, simplified product outcomes due to the equivalence of its fluorine substituents. This feature can streamline synthetic routes and improve overall efficiency. The choice between these and other fluorinated pyrimidines will ultimately depend on the specific synthetic target, desired substitution pattern, and the reactivity of the chosen nucleophile. This guide provides a foundation for making an informed decision in the selection of the appropriate fluorinated pyrimidine for your research.

References

Comparative Biological Profile of 4,6-Difluoro-2-methylpyrimidine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 4,6-difluoro-2-methylpyrimidine analogs reveals their potential as potent kinase inhibitors in cancer therapy. This guide provides a comparative overview of their biological activity, supported by experimental data, and outlines the methodologies for their evaluation.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Analogs of this compound are a class of compounds that have garnered significant interest for their potential as targeted cancer therapeutics. The introduction of fluorine atoms at the 4 and 6 positions can significantly alter the electronic properties of the pyrimidine ring, often leading to enhanced biological activity and metabolic stability. This guide delves into the comparative biological activity of these analogs, with a focus on their role as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is often compared with other substituted pyrimidines, such as their 4,6-dichloro counterparts, and established kinase inhibitors. The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

The following table summarizes the IC50 values of various pyrimidine analogs against different cancer cell lines and kinases, compiled from multiple studies to provide a comparative perspective. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Compound ClassTarget Cell Line/KinaseIC50 (µM)Reference CompoundIC50 (µM)
2,4-dichloro-6-methylpyrimidine (L-18)H1975 (NSCLC)0.65--
2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP)Walker Carcinoma 256Inhibited GrowthMethotrexateResistant
2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP)Walker Carcinoma 256Inhibited Growth--
Dianilinopyrimidine (4c)A549 (Lung Cancer)0.56Gefitinib>10
Dianilinopyrimidine (4c)PC-3 (Prostate Cancer)2.46Gefitinib>10
Dianilinopyrimidine (4c)HepG2 (Liver Cancer)2.21Gefitinib>10

Signaling Pathways and Mechanism of Action

The anticancer activity of many pyrimidine analogs stems from their ability to inhibit protein kinases that are crucial for tumor growth and survival. EGFR and VEGFR-2 are two such kinases that are often overexpressed or mutated in various cancers.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[6][7] These pathways regulate critical cellular processes such as proliferation, survival, and migration. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4,6-Difluoro-2- methylpyrimidine Analog Inhibitor->P_EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Analogs.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival. Pyrimidine analogs can inhibit the kinase activity of VEGFR-2, thereby blocking angiogenesis and starving the tumor of essential nutrients and oxygen.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 4,6-Difluoro-2- methylpyrimidine Analog Inhibitor->P_VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrimidine Analogs.

Experimental Protocols

The evaluation of the biological activity of this compound analogs involves a series of in vitro assays. The following are detailed protocols for two key experiments.

In Vitro Cell Proliferation (MTT) Assay

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound analogs and reference drugs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds and controls incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium and add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT Cell Proliferation Assay.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the substrate, and the test compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent, which generates a luminescent signal.

  • Measure the luminescence using a luminometer.

  • The percentage of kinase inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined from the dose-response curve.

Kinase_Assay_Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and test compounds start->prepare_reagents mix_components Add kinase, substrate, and compound to 96-well plate prepare_reagents->mix_components start_reaction Initiate reaction with ATP mix_components->start_reaction incubate Incubate at room temperature start_reaction->incubate stop_reaction Stop reaction and add luminescent reagent incubate->stop_reaction read_luminescence Read luminescence stop_reaction->read_luminescence analyze Calculate % inhibition and IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

This compound analogs represent a promising class of compounds for the development of targeted anticancer therapies. Their potential to inhibit key kinases such as EGFR and VEGFR-2 warrants further investigation. The comparative data, while not yet comprehensive in the public literature, suggests that fluorine substitution can lead to potent biological activity. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel pyrimidine derivatives in the quest for more effective cancer treatments.

References

Validating the Structure of Novel 4,6-Difluoro-2-methylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous structural validation of novel chemical entities is a cornerstone of drug discovery and development. For researchers working with 4,6-difluoro-2-methylpyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry, unambiguous characterization is paramount. This guide provides a comparative overview of key analytical techniques, detailed experimental protocols, and data interpretation strategies to ensure the accurate structural elucidation of these novel molecules.

A Comparative Overview of Key Analytical Techniques

A multi-pronged analytical approach is essential for the comprehensive structural validation of novel this compound derivatives. The three primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method provides unique and complementary information, and their collective application provides a high degree of confidence in the proposed structure.

Technique Information Obtained Sample Requirements Advantages Limitations
NMR Spectroscopy Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of nuclei (¹H, ¹³C, ¹⁹F).[1][2]~1-10 mg of pure sample dissolved in a suitable deuterated solvent.Non-destructive, provides detailed structural information in solution, crucial for fluorinated compounds.[3]Can be complex to interpret for highly complex molecules, may not provide absolute stereochemistry.
Mass Spectrometry Precise molecular weight and elemental composition (High-Resolution MS), fragmentation patterns that aid in structural elucidation.[4]Micrograms to nanograms of sample, can be coupled with liquid chromatography (LC-MS) for analysis of mixtures.[5][6]High sensitivity, provides molecular formula, compatible with complex mixtures.Does not provide information on the 3D arrangement of atoms, fragmentation can be complex to interpret.
X-ray Crystallography Unambiguous determination of the three-dimensional atomic and molecular structure in the solid state, including bond lengths, angles, and stereochemistry.[7][8][9]A high-quality single crystal (typically 0.1-0.5 mm in size).Provides the absolute structure, considered the "gold standard" for structural confirmation.[10][11][12]Growing suitable crystals can be a major bottleneck and is not always possible.[7][8] The solid-state structure may not be identical to the solution-state conformation.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data. Below are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound derivative.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[13]
  • Acquire a standard ¹H NMR spectrum.
  • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
  • Acquire a ¹⁹F NMR spectrum. This is a highly sensitive nucleus and provides critical information about the fluorine environments.[3][14]
  • Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish connectivity.[2]

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase the spectra and perform baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, coupling constants (J-couplings), and multiplicities to elucidate the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for obtaining the accurate mass and purity information of the synthesized derivative.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
  • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.
  • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

2. LC-MS System Configuration:

  • LC System: Use a reverse-phase C18 column.
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid, is commonly used.
  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally suitable for pyrimidine derivatives.

3. Data Acquisition:

  • Inject 1-5 µL of the prepared sample.
  • Run the LC gradient to separate the compound from any impurities.
  • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
  • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Q-TOF instrument to obtain an accurate mass measurement.

4. Data Analysis:

  • Determine the retention time of the main peak in the chromatogram to assess purity.
  • Analyze the mass spectrum to find the molecular ion peak [M+H]⁺.
  • Compare the experimentally determined accurate mass with the calculated theoretical mass of the proposed structure to confirm the elemental composition.
  • Analyze any fragmentation patterns to further support the structural assignment.

Single-Crystal X-ray Crystallography

This protocol describes the steps for determining the 3D structure from a suitable crystal.

1. Crystallization:

  • The primary challenge is to grow a single, high-quality crystal.[7][8] Common crystallization techniques include:
  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly.[15][16]
  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[17]
  • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.[15]

2. Crystal Mounting and Data Collection:

  • Carefully select a well-formed crystal and mount it on a goniometer head.
  • Place the mounted crystal in the X-ray diffractometer.
  • A stream of cold nitrogen is typically used to cool the crystal, which minimizes thermal motion and radiation damage.
  • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[9]

3. Structure Solution and Refinement:

  • Process the raw diffraction data to obtain a set of structure factors.
  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
  • Build a molecular model into the electron density map.
  • Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.

Data Presentation

Clear and concise presentation of data is crucial for interpretation and comparison.

Table 1: Representative NMR Data for a Hypothetical this compound Derivative

Position ¹H Chemical Shift (δ, ppm) Multiplicity, J (Hz) ¹³C Chemical Shift (δ, ppm) ¹⁹F Chemical Shift (δ, ppm)
2-CH₃2.50s25.0-
5-H7.10t, J = 2.5 Hz105.0-
4,6-F--165.0 (d, J = 250 Hz)-70.0 (d, J = 2.5 Hz)

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data

Parameter Value
Calculated Mass [M+H]⁺ 145.0415
Observed Mass [M+H]⁺ 145.0412
Mass Error (ppm) -2.1
Molecular Formula C₅H₄F₂N₂

Table 3: Representative X-ray Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5432(2)
b (Å) 5.1234(1)
c (Å) 12.6789(3)
β (°) 105.34(1)
Volume (ų) 534.56(2)
R-factor (%) 3.5

Visualizing the Workflow

A logical workflow ensures a systematic approach to structural validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Absolute Structure Confirmation cluster_validation Final Validation Synthesis Synthesis of Novel Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS XRay Single-Crystal X-ray Crystallography Purification->XRay If suitable crystals form Validated Validated Structure NMR->Validated Structure Consistent? MS->Validated Mass & Formula Consistent? XRay->Validated Unambiguous Confirmation

Caption: Workflow for the structural validation of novel pyrimidine derivatives.

By integrating these powerful analytical techniques and following a structured workflow, researchers can confidently and accurately determine the structure of novel this compound derivatives, paving the way for further investigation into their biological activities and potential as therapeutic agents.

References

Benchmarking 4,6-Difluoro-2-methylpyrimidine: A Comparative Analysis Against the Established Kinase Inhibitor Alisertib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, particularly in oncology, the pyrimidine scaffold is a cornerstone for the development of potent kinase inhibitors. This guide provides a comparative analysis of 4,6-Difluoro-2-methylpyrimidine, a small molecule with potential as a novel kinase inhibitor scaffold, against Alisertib (MLN8237), an established and selective Aurora Kinase A inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating such novel compounds.

While direct experimental data for this compound is not yet prevalent in public literature, its structural features suggest potential interactions with ATP-binding sites of kinases. This comparison, therefore, serves as a hypothetical benchmark, juxtaposing its characteristics with the well-documented performance of Alisertib to guide future research and development.

Data Presentation: Comparative Analysis

The following table summarizes the key attributes of this compound and Alisertib, highlighting the differences in structural complexity and providing a potent benchmark for kinase inhibition.

FeatureThis compound (Hypothetical)Alisertib (MLN8237)
Molecular Formula C₅H₄F₂N₂C₂₇H₂₀ClFN₄O₄[3]
Molecular Weight 130.1 g/mol 518.9 g/mol [3]
Core Structure 2-methylpyrimidineBenzazepine fused to an aminopyrimidine ring[4]
Target Putative Kinase InhibitorAurora Kinase A[1][2]
IC₅₀ (Cell-Free) To be determined1.2 nM (Aurora A)[1][2][5]
Selectivity To be determined>200-fold selective for Aurora A over Aurora B (IC₅₀ = 396.5 nM)[2][3][5]
Cellular Antiproliferative IC₅₀ To be determined15 - 469 nM in various cancer cell lines[4]

Experimental Protocols

To quantitatively assess the inhibitory potential of novel compounds like this compound, a robust in vitro kinase inhibition assay is essential. The following protocol is a standard method for determining the IC₅₀ value against Aurora Kinase A.

In Vitro Aurora Kinase A Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which correlates with enzyme activity. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant human Aurora Kinase A enzyme

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[6]

  • Test compound (this compound) and positive control (Alisertib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and Alisertib in DMSO. A typical starting concentration for screening is 10 µM.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase Assay Buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • Recombinant Aurora Kinase A enzyme

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.[6][7] The final ATP concentration should be at or near its Kₘ for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.[6][7]

  • Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction. Incubate for 30-45 minutes at room temperature.[6][7]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

The following diagrams illustrate the Aurora Kinase A signaling pathway and a conceptual workflow for inhibitor screening.

Aurora_Kinase_A_Pathway G2_Phase G2 Phase CyclinB_CDK1 Cyclin B / CDK1 G2_Phase->CyclinB_CDK1 entry into mitosis AuroraA_inactive Aurora A (Inactive) CyclinB_CDK1->AuroraA_inactive phosphorylates & activates AuroraA_active Aurora A (Active) AuroraA_inactive->AuroraA_active TPX2 TPX2 TPX2->AuroraA_inactive binds & activates PLK1 PLK1 AuroraA_active->PLK1 phosphorylates Eg5 Eg5 AuroraA_active->Eg5 phosphorylates Centrosome_Maturation Centrosome Maturation & Separation Spindle_Assembly Mitotic Spindle Assembly Centrosome_Maturation->Spindle_Assembly Mitosis Proper Mitotic Progression Spindle_Assembly->Mitosis PLK1->Centrosome_Maturation Eg5->Centrosome_Maturation Alisertib Alisertib / Novel Inhibitor Alisertib->AuroraA_active inhibits Experimental_Workflow Compound_Library Compound Library (incl. This compound) Primary_Screen Primary Screen (In Vitro Kinase Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification IC50_Determination IC₅₀ Determination (Dose-Response) Hit_Identification->IC50_Determination Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) IC50_Determination->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

References

A Comparative Analysis of 4,6-Difluoro-2-methylpyrimidine and its Dichloro- Analog for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and drug development, halogenated pyrimidines serve as indispensable building blocks for the synthesis of a wide array of biologically active molecules. Among these, 4,6-Difluoro-2-methylpyrimidine and its dichloro- counterpart, 4,6-Dichloro-2-methylpyrimidine, are two key intermediates. This guide provides a detailed comparative analysis of their physicochemical properties, reactivity, and applications, supported by experimental data and protocols to aid researchers in selecting the appropriate analog for their synthetic needs.

Physicochemical and Spectral Properties

The substitution of fluorine for chlorine atoms significantly alters the physicochemical properties of the pyrimidine ring, influencing its reactivity, solubility, and metabolic stability in resulting drug candidates. A summary of these properties is presented below.

PropertyThis compound4,6-Dichloro-2-methylpyrimidine
CAS Number 18382-80-4[1]1780-26-3
Molecular Formula C₅H₄F₂N₂[1]C₅H₄Cl₂N₂
Molecular Weight 130.10 g/mol [1]163.00 g/mol
Appearance Not specified (predicted to be liquid)White to off-white crystalline powder or crystals
Melting Point Not available41.5-45.5 °C[2][3]
Boiling Point Not available210.8±20.0 °C (predicted)
XLogP3 1.5[1]2.5
Hydrogen Bond Acceptor Count 2[1]2

Spectral Data Summary

Compound1H NMR13C NMR
This compound Data not readily available in public sources. Expected to show a singlet for the methyl protons and a triplet for the C5-proton due to coupling with the two fluorine atoms.Data not readily available in public sources.
4,6-Dichloro-2-methylpyrimidine Expected to show a singlet for the methyl protons and a singlet for the C5-proton.Data not readily available in public sources.

Reactivity and Synthetic Applications

Both 4,6-difluoro- and 4,6-dichloro-2-methylpyrimidine are highly reactive towards nucleophilic aromatic substitution (SNAr), a cornerstone of their utility in synthesis. The two halogen atoms at the 4 and 6 positions are excellent leaving groups, readily displaced by a variety of nucleophiles such as amines, alcohols, and thiols.

The primary difference in reactivity stems from the nature of the halogen. The C-F bond is stronger than the C-Cl bond, but the high electronegativity of fluorine makes the pyrimidine ring more electron-deficient and thus more susceptible to nucleophilic attack. In many cases, fluorinated pyrimidines can exhibit higher reactivity or different selectivity in SNAr reactions compared to their chlorinated analogs.

4,6-Dichloro-2-methylpyrimidine is a versatile and widely used building block in the synthesis of numerous pharmaceutical compounds.[2] A prominent example is its use as a key intermediate in the production of Dasatinib , a potent kinase inhibitor used in the treatment of chronic myeloid leukemia.[2] The synthesis of Dasatinib involves the sequential nucleophilic substitution of the two chlorine atoms.

This compound , while less documented in readily available literature, is also a valuable precursor. Fluorinated analogs of bioactive molecules often exhibit enhanced metabolic stability and improved pharmacokinetic profiles due to the strength of the C-F bond. Its application is anticipated in the synthesis of novel drug candidates where these properties are desirable.

Experimental Protocols

Synthesis of 4,6-Dichloro-2-methylpyrimidine from 4,6-Dihydroxy-2-methylpyrimidine

This protocol describes a common method for the chlorination of the dihydroxy precursor.

Materials:

  • 4,6-Dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)

  • Thionyl chloride (18.9 g, 0.16 mol)

  • Acetonitrile

  • Ice water

Procedure:

  • To a mixed solution of thionyl chloride and acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g).[4]

  • Stir the reaction mixture at 80 °C for 3 hours.[4]

  • Monitor the completion of the reaction using thin-layer chromatography (TLC).[4]

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[4]

  • Slowly pour the residue into 50 g of ice water.[4]

  • Filter the precipitated solid and purify by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid (6.1 g, 94% yield).[4]

Synthesis of a Dasatinib Intermediate using 4,6-Dichloro-2-methylpyrimidine

This protocol illustrates the use of 4,6-dichloro-2-methylpyrimidine in a nucleophilic substitution reaction, a critical step in the synthesis of Dasatinib.

Materials:

  • 4,6-Dichloro-2-methylpyrimidine

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Sodium tert-butoxide

  • An appropriate solvent (e.g., an ether)

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in an appropriate solvent.

  • Add sodium tert-butoxide as a base.

  • Add 4,6-dichloro-2-methylpyrimidine to the mixture.

  • Stir the reaction at a suitable temperature until completion, as monitored by TLC or HPLC.

  • Upon completion, the reaction is worked up through extraction and purification by column chromatography to yield N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

Visualizations

Below are diagrams illustrating a key synthetic pathway and a general experimental workflow.

G cluster_0 Synthesis of Dasatinib Intermediate A 4,6-Dichloro-2-methylpyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C B 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide B->C D N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide C->D

Caption: Synthetic pathway for a Dasatinib intermediate.

G cluster_1 General Workflow for Nucleophilic Substitution start Reactants: Dihalopyrimidine Nucleophile Base Solvent reaction Reaction at Controlled Temperature start->reaction 1. Mix monitoring Monitoring (TLC/HPLC) reaction->monitoring 2. Sample monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Proceed if complete purification Column Chromatography workup->purification 3. Isolate Crude product Purified Product purification->product 4. Purify

Caption: General experimental workflow for SNAr.

Conclusion

Both this compound and 4,6-dichloro-2-methylpyrimidine are valuable reagents for the synthesis of complex heterocyclic compounds, particularly in the pharmaceutical industry. The dichloro- analog is well-established, with extensive documentation of its use, notably in the synthesis of Dasatinib. The difluoro- analog, while less characterized in publicly available literature, offers potential advantages in modulating the pharmacokinetic properties of target molecules. The choice between these two analogs will depend on the specific synthetic strategy, the desired properties of the final product, and the reaction conditions to be employed. This guide provides a foundational comparison to assist researchers in making an informed decision for their drug discovery and development endeavors.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Novel 4,6-Difluoro-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of hypothetical compounds derived from a 4,6-Difluoro-2-methylpyrimidine scaffold, supported by detailed experimental protocols and visualizations to elucidate potential off-target effects and guide further investigation.

The this compound core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving target selectivity. Off-target interactions can lead to unexpected toxicities or a desired polypharmacology. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of drug candidates based on this scaffold. This guide presents a comparative analysis of three hypothetical compounds—DFMP-A, DFMP-B, and DFMP-C—to illustrate the importance of such studies.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of three hypothetical compounds derived from this compound against a panel of representative kinases. The data is presented to simulate the results of a broad kinase screen, highlighting differences in potency and selectivity.

Target KinaseDFMP-A (IC50, nM)DFMP-B (IC50, nM)DFMP-C (IC50, nM)Kinase Family
Primary Target
Aurora Kinase A15 25 8 Serine/Threonine Kinase
Off-Target Panel
Aurora Kinase B456020Serine/Threonine Kinase
VEGFR2>10,0008,500>10,000Tyrosine Kinase
EGFR1,2002,500850Tyrosine Kinase
p38α (MAPK14)5,300>10,0004,800Serine/Threonine Kinase
CDK28001,500650Serine/Threonine Kinase
SRC>10,0009,200>10,000Tyrosine Kinase
LCK7,500>10,0006,900Tyrosine Kinase
PLK1250400180Serine/Threonine Kinase

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in cross-reactivity studies for small molecule inhibitors.

Kinase Profiling Assay (Biochemical IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Reagents and Materials : Purified recombinant kinases, corresponding peptide substrates, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (solubilized in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).

  • Assay Procedure :

    • A series of dilutions of the test compounds are prepared in assay buffer.

    • The kinase, its specific peptide substrate, and the test compound dilution are added to the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.

  • Data Analysis : The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. The data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a broad-spectrum inhibitor). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

  • Cell Line Preparation : A human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

  • Assay Procedure :

    • Transfected cells are harvested and seeded into microplates.

    • A cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase is added to the cells.

    • Test compounds are added in a serial dilution.

    • The plate is incubated to allow the compound to enter the cells and compete with the tracer for binding to the kinase.

    • A substrate for NanoLuc® luciferase is added, and the plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) signals.

  • Data Analysis : The Bioluminescence Resonance Energy Transfer (BRET) signal is calculated as the ratio of the acceptor emission to the donor emission. A decrease in the BRET signal indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological interactions.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Cross-Reactivity Screening cluster_analysis Data Analysis and Interpretation start This compound Scaffold synthesis Chemical Synthesis of Analogs (DFMP-A, B, C) start->synthesis biochemical_screen Biochemical Kinase Panel Screen (e.g., 96-well plate format) synthesis->biochemical_screen cellular_screen Cellular Target Engagement (e.g., NanoBRET) synthesis->cellular_screen ic50 IC50 Value Determination biochemical_screen->ic50 cellular_screen->ic50 selectivity Selectivity Profiling ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar

Experimental workflow for cross-reactivity studies.

signaling_pathway receptor_A Growth Factor Receptor ras_A RAS receptor_A->ras_A raf_A RAF ras_A->raf_A mek_A MEK raf_A->mek_A erk_A ERK mek_A->erk_A proliferation_A Cell Proliferation (Intended Target Pathway) erk_A->proliferation_A receptor_B Stress Signal p38_MAPK p38 MAPK receptor_B->p38_MAPK downstream_p38 p38 Substrate p38_MAPK->downstream_p38 apoptosis Apoptosis/Inflammation (Off-Target Pathway) downstream_p38->apoptosis inhibitor DFMP Compound inhibitor->mek_A On-Target Inhibition inhibitor->p38_MAPK Off-Target Inhibition

Hypothetical signaling pathway showing on- and off-target effects.

A Comparative Guide to the Synthesis of 4,6-Difluoro-2-methylpyrimidine: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the reliable production of key intermediates is paramount. This guide provides a comparative analysis of the common synthesis methods for 4,6-difluoro-2-methylpyrimidine, a valuable building block in the creation of various pharmaceutical agents. The focus is on the reproducibility and robustness of these methods, supported by available experimental data.

Summary of Synthesis Routes

The most frequently described pathway to this compound is a three-step process commencing with the cyclization reaction to form 4,6-dihydroxy-2-methylpyrimidine, followed by a chlorination step, and culminating in a final fluorination reaction. While direct comparative studies on the reproducibility of the entire sequence are limited in publicly available literature, analysis of the individual steps provides insights into the potential challenges and efficiencies of each approach.

Quantitative Data Comparison

The following tables summarize the reported quantitative data for the key steps in the synthesis of this compound. It is important to note that the fluorination step data is based on a representative method for a similar compound due to the lack of specific published results for this compound.

Table 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

MethodStarting MaterialsReagentsSolventReaction TimeTemperatureYieldPurity
CyclizationDimethyl malonate, Acetamidine hydrochlorideSodium methoxideMethanol3-5 h18-25 °C86-87%Not Reported

Table 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

MethodStarting MaterialReagentsSolventReaction TimeTemperatureYieldPurity
Method A4,6-dihydroxy-2-methylpyrimidineThionyl chlorideAcetonitrile3 h80 °C94%Not Reported
Method B4,6-dihydroxy-2-methylpyrimidineTriphosgene, N,N-diethylanilineDichloroethane6-8 hRefluxNot ReportedNot Reported

Table 3: Representative Fluorination to this compound

MethodStarting MaterialReagentsSolventReaction TimeTemperatureYieldPurity
Halex Reaction (Inferred)4,6-dichloro-2-methylpyrimidinePotassium fluorideSulfolaneNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This initial step involves the condensation of dimethyl malonate with acetamidine hydrochloride.

  • Procedure: In a reaction vessel under an ice bath, sodium methoxide is added to methanol. To this solution, dimethyl malonate and acetamidine hydrochloride are added. The ice bath is then removed, and the mixture is heated to 18-25 °C and allowed to react for 3-5 hours. After the reaction is complete, methanol is removed under reduced pressure. Water is added to dissolve the residue, and the pH is adjusted to 1-2 with hydrochloric acid. The solution is then cooled to 0 °C and stirred for 3-5 hours to facilitate crystallization. The resulting white solid of 4,6-dihydroxy-2-methylpyrimidine is collected by suction filtration, washed, and dried. A yield of 86% has been reported for this method.

Synthesis of 4,6-dichloro-2-methylpyrimidine

Two primary methods have been reported for the chlorination of 4,6-dihydroxy-2-methylpyrimidine.

  • Method A: Using Thionyl Chloride

    • Procedure: To a solution of 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) in acetonitrile, thionyl chloride (18.9 g, 0.16 mol) is added. The reaction mixture is stirred at 80 °C for 3 hours. The completion of the reaction can be monitored by thin-layer chromatography. After completion, the excess thionyl chloride is removed by distillation under reduced pressure. The residue is then slowly poured into ice water, and the precipitated solid is filtered. Purification by column chromatography yields 4,6-dichloro-2-methylpyrimidine as a white solid. This method has been reported to yield 94% of the desired product.

  • Method B: Using Triphosgene

    • Procedure: 4,6-dihydroxy-2-methylpyrimidine is dissolved in dichloroethane with N,N-diethylaniline. The mixture is heated to reflux. A solution of triphosgene in dichloroethane is then slowly added, and the reflux is maintained for 6-8 hours. After the reaction, the solution is washed, dried, filtered, and concentrated. The solid product is obtained by recrystallization and decolorization. This method is presented as a safer alternative to reagents like phosphorus oxychloride (POCl3).

Representative Synthesis of this compound

  • Procedure (Inferred): In a suitable reaction vessel, 4,6-dichloro-2-methylpyrimidine is dissolved in a high-boiling point polar aprotic solvent such as sulfolane. Anhydrous potassium fluoride is added as the fluorinating agent. The mixture is heated to a high temperature (e.g., 150-200 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like GC-MS or TLC. After cooling, the reaction mixture is worked up, which may involve filtration to remove inorganic salts and distillation or chromatographic purification of the crude product to yield this compound.

Visualizing the Synthesis and Workflow

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Fluorination (Inferred) A Dimethyl malonate + Acetamidine hydrochloride B 4,6-dihydroxy-2-methylpyrimidine A->B  Sodium methoxide,  Methanol, 18-25 °C   C 4,6-dichloro-2-methylpyrimidine B->C  Method A: SOCl2, Acetonitrile, 80 °C  Method B: Triphosgene, Dichloroethane, Reflux   D This compound C->D  Potassium fluoride,  Sulfolane, Heat  

Caption: Synthetic route to this compound.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants and Solvent start->reagents reaction Control Reaction Conditions (Temperature, Time) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Distillation, Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end End analysis->end

Caption: A generalized workflow for chemical synthesis.

Discussion on Reproducibility and Robustness

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine The cyclization reaction to form the dihydroxy intermediate appears to be a robust and high-yielding process, with reported yields consistently in the high 80s. The use of common laboratory reagents and relatively mild conditions suggests good reproducibility. However, the work-up, which involves pH adjustment and crystallization, can be a source of variability in yield and purity if not carefully controlled.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine The chlorination step offers two main alternatives. The use of thionyl chloride (Method A) provides a very high reported yield of 94%. Thionyl chloride is a powerful and reliable chlorinating agent, suggesting this method is likely reproducible. However, it is a hazardous reagent that requires careful handling. The triphosgene-based method (Method B) is presented as a safer alternative, which can be a significant advantage in terms of process safety and scalability. While a specific yield for this method was not found in the context of this synthesis, triphosgene is a known effective chlorinating agent. The robustness of both methods will depend on factors such as moisture control, as both reagents are sensitive to water.

Step 3: Synthesis of this compound The inferred fluorination step using an alkali metal fluoride is a standard method for introducing fluorine into aromatic rings. The robustness of this reaction is highly dependent on several factors:

  • Purity of Reactants: The presence of water can significantly reduce the efficacy of the fluorinating agent. Anhydrous conditions are crucial for good reproducibility.

  • Fluorinating Agent: The choice and quality of the fluoride salt (e.g., particle size, dryness) can impact the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents are necessary to achieve the required reaction temperatures and to dissolve the fluoride salt. The purity and dryness of the solvent are critical.

  • Temperature Control: Precise temperature control is essential, as side reactions can occur at excessively high temperatures.

Given these sensitivities, the fluorination step is likely the most challenging in terms of reproducibility and robustness. Careful optimization of reaction conditions would be necessary to establish a reliable process.

Conclusion

The synthesis of this compound is achievable through a multi-step process. The initial steps of producing the dihydroxy and dichloro intermediates are well-documented and appear to be robust, with high yields reported. The final fluorination step, while based on established chemical principles, requires careful control of reaction parameters to ensure reproducibility. For researchers and drug development professionals, the choice between the different chlorination methods will likely involve a trade-off between the high reported yield of the thionyl chloride method and the enhanced safety profile of the triphosgene method. Further process development and optimization of the fluorination step are recommended to establish a fully robust and scalable synthesis route.

A Head-to-Head Comparison of 4,6-Difluoro-2-methylpyrimidine and Other Key Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. Among the vast array of heterocyclic intermediates, substituted pyrimidines play a pivotal role in the construction of a multitude of biologically active molecules. This guide provides a comprehensive, data-driven comparison of 4,6-difluoro-2-methylpyrimidine with its common alternatives, namely 4,6-dichloro-2-methylpyrimidine, 4,6-bis(methylsulfonyl)-2-methylpyrimidine, and 4,6-dihydroxy-2-methylpyrimidine. By examining their reactivity, applications, and synthetic considerations, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Executive Summary

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks such as this compound are of significant interest. This comparison demonstrates that while the difluoro- derivative offers superior reactivity in nucleophilic aromatic substitution (SNAr) reactions, other intermediates present viable, and sometimes more cost-effective, alternatives depending on the specific synthetic context. The choice of intermediate is often a trade-off between reactivity, cost, and the desired final product.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 4,6-dihalo- and pseudo-halo-2-methylpyrimidines lies in their susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions. This reaction is a cornerstone in the synthesis of a wide range of substituted pyrimidines. The leaving group ability in these reactions is a key determinant of the reaction's feasibility and efficiency.

Theoretical Background: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate and the ability of the leaving group to depart influence the overall reaction rate. Due to its high electronegativity, fluorine is generally a better leaving group than chlorine in SNAr reactions because it is more effective at stabilizing the negative charge in the transition state through its inductive effect. Sulfonyl groups are also excellent leaving groups due to their strong electron-withdrawing nature and the stability of the resulting sulfinate anion. Hydroxyl groups, on the other hand, are poor leaving groups and require activation, for example, by conversion to a sulfonate ester or by performing the reaction under conditions that facilitate their departure as water.

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

reactant [label="4,6-Dihalo-2-methylpyrimidine\n+ Nucleophile (Nu-)", fillcolor="#F1F3F4"]; intermediate [label="Meisenheimer Complex\n(Anionic Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-Substituted-6-halo-2-methylpyrimidine\n+ Halide ion (X-)", fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant -> intermediate [label="Nucleophilic Attack\n(Rate-determining step)"]; intermediate -> product [label="Leaving Group Expulsion"]; } caption { label = "Generalized SNAr Pathway for Dihalopyrimidines"; fontname = "Arial"; fontsize = 10; }

Comparative Performance in a Key Synthetic Transformation

To provide a tangible comparison, we will examine the synthesis of a key intermediate for the kinase inhibitor, Dasatinib: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. While the literature predominantly describes this synthesis using 4,6-dichloro-2-methylpyrimidine, we will extrapolate the expected performance of its fluorinated counterpart based on established principles of SNAr reactivity.

Table 1: Comparison of 4,6-Difluoro- and 4,6-Dichloro-2-methylpyrimidine in the Synthesis of a Dasatinib Intermediate

ParameterThis compound4,6-Dichloro-2-methylpyrimidine
Reactivity HigherLower
Typical Reaction Conditions Milder conditions (lower temperature, shorter reaction time)More forcing conditions (higher temperature, longer reaction time)
Yield Potentially higher due to increased reactivity and reduced side reactionsGood, but may be lower due to harsher conditions[1][2]
Selectivity Generally high for mono-substitutionGenerally high for mono-substitution
Cost Generally higherGenerally lower

Experimental Protocol: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This protocol is based on literature procedures for the dichloro- derivative and is adapted for the difluoro- analogue.[2]

  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in a suitable aprotic solvent (e.g., THF, DMF), add a non-nucleophilic base (e.g., NaH, K2CO3).

  • Cool the mixture to 0 °C and add a solution of either this compound or 4,6-dichloro-2-methylpyrimidine in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS). For the difluoro- derivative, the reaction is expected to be significantly faster.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

subgraph "cluster_reactants" { label = "Reactant Preparation"; bgcolor = "#F1F3F4"; A [label="2-Amino-N-(2-chloro-6-methylphenyl)\nthiazole-5-carboxamide"]; B [label="4,6-Dihalo-2-methylpyrimidine"]; C [label="Base (e.g., NaH)"]; D [label="Aprotic Solvent (e.g., THF)"]; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FBBC05"; E [label="Combine A, C, and D\nCool to 0 °C"]; F [label="Add B dropwise"]; G [label="Stir at RT until completion"]; }

subgraph "cluster_workup" { label = "Work-up and Purification"; bgcolor = "#34A853"; H [label="Quench with Water"]; I [label="Extract with Organic Solvent"]; J [label="Purify (Recrystallization/Chromatography)"]; K [label="Final Product", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

A -> E; C -> E; D -> E; B -> F; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; } caption { label = "Synthetic Workflow for Dasatinib Intermediate"; fontname = "Arial"; fontsize = 10; }

Head-to-Head with Other Alternatives

4,6-bis(Methylsulfonyl)-2-methylpyrimidine

This intermediate offers a significant increase in reactivity compared to its dihalo- counterparts. The methylsulfonyl group is an excellent leaving group in SNAr reactions.

Table 2: Comparison with 4,6-bis(Methylsulfonyl)-2-methylpyrimidine

ParameterThis compound4,6-bis(Methylsulfonyl)-2-methylpyrimidine
Reactivity HighVery High[3]
Typical Reaction Conditions MildVery mild, often at or below room temperature
Selectivity HighCan be an issue with strong nucleophiles leading to di-substitution
Cost HigherGenerally the highest
Synthesis Typically from the corresponding dihydroxy- derivativeOxidation of the corresponding bis(methylthio)- derivative
4,6-Dihydroxy-2-methylpyrimidine

This intermediate is often the precursor to the dihalo- and bis(methylsulfonyl)- derivatives. It is generally unreactive in SNAr reactions itself but can be utilized in cross-coupling reactions or converted to more reactive species.

Table 3: Comparison with 4,6-Dihydroxy-2-methylpyrimidine

ParameterThis compound4,6-Dihydroxy-2-methylpyrimidine
Reactivity in SNAr HighVery Low (requires activation)
Utility Direct use in SNArPrecursor for other intermediates; can be used in cross-coupling after conversion to triflate
Cost HigherGenerally the lowest
Handling Moisture sensitiveStable solid

dot digraph "Intermediates_Relationship" { graph [splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

dihydroxy [label="4,6-Dihydroxy-2-methylpyrimidine", fillcolor="#F1F3F4"]; dichloro [label="4,6-Dichloro-2-methylpyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; difluoro [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bis_sulfonyl [label="4,6-bis(Methylsulfonyl)-2-methylpyrimidine", fillcolor="#FBBC05", fontcolor="#202124"];

dihydroxy -> dichloro [label="Chlorinating Agent\n(e.g., POCl3)"]; dihydroxy -> difluoro [label="Fluorinating Agent\n(e.g., DAST)"]; dihydroxy -> bis_sulfonyl [label="Multi-step synthesis via\nbis(methylthio) intermediate"]; } caption { label = "Synthetic Relationship of Pyrimidine Intermediates"; fontname = "Arial"; fontsize = 10; }

Conclusion

The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthetic target and the overall project goals.

  • This compound is the intermediate of choice when high reactivity and mild reaction conditions are paramount, and the higher cost can be justified.

  • 4,6-Dichloro-2-methylpyrimidine represents a cost-effective and widely used alternative, particularly in large-scale synthesis, where its lower reactivity can be compensated for by adjusting reaction conditions.

  • 4,6-bis(Methylsulfonyl)-2-methylpyrimidine is a highly reactive option suitable for challenging SNAr reactions where other intermediates fail, but its cost and potential for over-reaction must be considered.

  • 4,6-Dihydroxy-2-methylpyrimidine serves as a versatile and economical starting material for the synthesis of the other, more reactive intermediates.

By carefully considering these factors, researchers can select the most appropriate pyrimidine building block to streamline their synthetic efforts and accelerate the drug discovery process.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling 4,6-Difluoro-2-methylpyrimidine, a fluorinated pyrimidine derivative. The following procedural guidance is designed to be a critical resource for operational and disposal plans, fostering a culture of safety and building trust in laboratory chemical handling.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific dangers is the first step in safe handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of its potential risks.[1]

Hazard Class Hazard Statement
Flammable liquids (Category 3)H226: Flammable liquid and vapor
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling and Weighing Chemical safety gogglesNitrile or neoprene glovesLaboratory coatUse in a well-ventilated area or chemical fume hood
Solution Preparation and Transfer Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Chemical-resistant laboratory coat or apronChemical fume hood is mandatory
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges or SCBA for large spills

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily available.

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Use compatible labware (e.g., glass, PTFE).

    • Keep containers tightly closed when not in use to prevent the release of flammable vapors.

    • Ground all equipment when transferring large quantities to prevent static discharge.

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

    • Keep the container tightly sealed.

    • Store away from incompatible materials such as strong oxidizing agents.

Emergency and Disposal Plan

A clear plan for emergencies and proper disposal is critical for laboratory safety and environmental protection.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
  • Small Spills (in a chemical fume hood) :

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Place the contaminated material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert others in the vicinity and contact your institution's emergency response team.

    • Ensure the area is well-ventilated, if safe to do so.

    • Prevent the spill from entering drains.

  • All waste materials contaminated with this compound should be considered hazardous waste.

  • Collect waste in a properly labeled, sealed, and compatible container.

  • Dispose of the hazardous waste through a licensed and approved waste disposal contractor, following all local, state, and federal regulations. Do not dispose of down the drain.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Response cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood prep_emergency Check Eyewash/Shower prep_fume_hood->prep_emergency prep_ppe Assemble PPE prep_emergency->prep_ppe prep_spill_kit Ready Spill Kit prep_ppe->prep_spill_kit handling_hood Work in Fume Hood prep_spill_kit->handling_hood handling_avoid Avoid Contact/Inhalation handling_hood->handling_avoid handling_storage Keep Container Closed handling_avoid->handling_storage emergency_first_aid Administer First Aid handling_storage->emergency_first_aid If Exposure Occurs emergency_spill Contain and Clean Spill handling_storage->emergency_spill If Spill Occurs disposal_collect Collect Hazardous Waste handling_storage->disposal_collect Generate Waste end End emergency_first_aid->end emergency_spill->disposal_collect disposal_dispose Dispose via Licensed Contractor disposal_collect->disposal_dispose disposal_dispose->end start Start start->prep_fume_hood

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.